(E)-isopentadec-2-enoyl-CoA
Description
Properties
Molecular Formula |
C36H62N7O17P3S |
|---|---|
Molecular Weight |
989.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-13-methyltetradec-2-enethioate |
InChI |
InChI=1S/C36H62N7O17P3S/c1-24(2)14-12-10-8-6-5-7-9-11-13-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h13,15,22-25,29-31,35,46-47H,5-12,14,16-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/b15-13+/t25-,29-,30-,31+,35-/m1/s1 |
InChI Key |
BRWSZHQQYCLCAA-LJMZAVAKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(E)-isopentadec-2-enoyl-CoA: A Hypothetical Intermediate in Odd-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-isopentadec-2-enoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While its direct discovery and specific natural occurrence have not been extensively documented in scientific literature, its existence is strongly implied as a transient intermediate in the mitochondrial beta-oxidation of isopentadecanoic acid (C15:0), an odd-chain saturated fatty acid. This technical guide synthesizes the current understanding of the metabolic context in which this compound is presumed to exist, its hypothetical biochemical role, and the experimental methodologies that could be employed for its detection and characterization.
Introduction: The Context of Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids, such as isopentadecanoic acid, are found in various natural sources, including dairy products and ruminant fats.[1][2][3] Their metabolism follows the general pathway of beta-oxidation, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA.[4][5] Unlike even-chain fatty acids, the final round of beta-oxidation of odd-chain fatty acids yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][6] this compound is postulated to be the first intermediate formed during the beta-oxidation of isopentadecanoyl-CoA.
Hypothetical Discovery and Natural Occurrence
To date, there are no specific reports detailing the initial discovery or isolation of this compound from a natural source. Its existence is inferred from the well-established mechanism of beta-oxidation. The natural occurrence of its precursor, isopentadecanoic acid, in dietary fats suggests that this compound is likely formed as a metabolic intermediate in organisms that consume and metabolize these fats.
Table 1: Natural Occurrence of the Precursor, Isopentadecanoic Acid (C15:0)
| Source Category | Specific Examples | Reference |
| Dairy Products | Milk fat (constitutes ~1.05%) | [1][2] |
| Ruminant Meats | Meat fat (constitutes ~0.43%) | [1][2] |
| Plants | Various plant species | [2][7] |
| Human Tissues | Subcutaneous adipose tissue, blood serum | [1][3] |
The Beta-Oxidation Pathway of Isopentadecanoyl-CoA
The catabolism of isopentadecanoyl-CoA is a cyclical process occurring within the mitochondria. Each cycle consists of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons. This compound is the product of the first of these reactions.
The key enzymatic steps are:
-
Dehydrogenation: Isopentadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form this compound. This reaction is coupled to the reduction of FAD to FADH2.
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of this compound, yielding 3-hydroxyisopentadecanoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoisopentadecanoyl-CoA. This step is linked to the reduction of NAD+ to NADH.
-
Thiolysis: Thiolase cleaves 3-ketoisopentadecanoyl-CoA, releasing a molecule of acetyl-CoA and tridecanoyl-CoA, which is two carbons shorter.
This cycle repeats until the fatty acid chain is completely broken down.
References
- 1. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for Pentadecanoic acid (HMDB0000826) [hmdb.ca]
- 3. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 7. dev.usbio.net [dev.usbio.net]
(E)-isopentadec-2-enoyl-CoA synonyms and alternative names
A Comprehensive Technical Guide on (E)-isopentadec-2-enoyl-CoA: Synonyms, Metabolism, and Proposed Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a branched-chain monounsaturated fatty acyl-CoA molecule. While specific detailed research on this particular molecule is limited, its structural characteristics strongly suggest its role as an intermediate in the catabolism of isopentadecanoic acid, a branched-chain fatty acid. This guide provides a comprehensive overview of its known synonyms, its proposed metabolic pathway based on the established principles of branched-chain fatty acid oxidation, and outlines relevant experimental protocols for its further investigation.
Nomenclature and Synonyms of this compound
A clear understanding of the alternative names and identifiers for this compound is crucial for database searches and literature review. The primary synonym, (E)-13-methyltetradec-2-enoyl-CoA, reveals its structure as a 14-carbon chain with a methyl group at the 13th position.
| Type | Identifier |
| Systematic Name | (E)-isopentadec-2-enoyl-coenzyme A |
| Alternative Name | (E)-13-methyltetradec-2-enoyl-CoA |
| (E)-13-methyltetradec-2-enoyl-coenzyme A | |
| ChEBI ID | CHEBI:71544[1] |
| LIPID MAPS ID | LMFA07050146[1] |
| PubChem CID | 70680349[1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-13-methyltetradec-2-enethioate[1] |
Proposed Metabolic Pathway: Beta-Oxidation of Isopentadecanoyl-CoA
This compound is hypothesized to be an intermediate in the mitochondrial beta-oxidation of isopentadecanoyl-CoA. This pathway is essential for the breakdown of branched-chain fatty acids to produce energy. The initial steps likely involve the conversion of isopentadecanoyl-CoA to this compound.
The metabolism of odd-chain and branched-chain fatty acids ultimately yields acetyl-CoA and, in the final cycle, propionyl-CoA, which can then enter the citric acid cycle after conversion to succinyl-CoA.
Below is a diagram illustrating the proposed initial steps of isopentadecanoyl-CoA beta-oxidation.
Caption: Proposed beta-oxidation pathway of Isopentadecanoyl-CoA.
Key Enzymes in the Metabolism of this compound
Several key enzymes are predicted to be involved in the metabolic pathway of this compound. The activities of these enzymes are crucial for the efficient breakdown of branched-chain fatty acids.
| Enzyme | Proposed Function | Cofactor/Substrate |
| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation of isopentadecanoyl-CoA to form this compound. | FAD |
| Enoyl-CoA Hydratase | Catalyzes the hydration of the double bond in this compound to form 3-hydroxyisopentadecanoyl-CoA. | H₂O |
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the oxidation of 3-hydroxyisopentadecanoyl-CoA to 3-oxoisopentadecanoyl-CoA. | NAD⁺ |
| Thiolase | Catalyzes the cleavage of 3-oxoisopentadecanoyl-CoA into tridecanoyl-CoA and acetyl-CoA. | Coenzyme A |
Proposed Experimental Protocols
Due to the lack of specific experimental data for this compound, this section outlines general methodologies that are widely used for the study of other acyl-CoA molecules and could be adapted for its investigation.
Synthesis of this compound
Chemical synthesis would be the first step to obtain a pure standard for experimental use. A common method involves the activation of (E)-isopentadec-2-enoic acid to its corresponding acyl chloride or anhydride, followed by reaction with coenzyme A.
Enzyme Assays
To confirm the roles of the proposed enzymes, in vitro assays using purified enzymes and the synthesized this compound substrate are necessary.
-
Acyl-CoA Dehydrogenase Activity: Can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of isopentadecanoyl-CoA.
-
Enoyl-CoA Hydratase Activity: Can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity: Can be measured by monitoring the increase in NADH concentration at 340 nm.
-
Thiolase Activity: Can be determined by monitoring the decrease in absorbance at 303 nm due to the cleavage of the 3-oxoacyl-CoA substrate.
Cellular Metabolism Studies
Stable isotope tracing experiments using cultured cells (e.g., hepatocytes, adipocytes) can elucidate the metabolic fate of isopentadecanoic acid.
-
Cell Culture: Grow cells in a suitable medium.
-
Labeling: Supplement the medium with ¹³C-labeled isopentadecanoic acid.
-
Metabolite Extraction: After a defined incubation period, quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled this compound and other downstream metabolites.
Below is a workflow diagram for a typical stable isotope tracing experiment.
Caption: Workflow for stable isotope tracing of isopentadecanoic acid metabolism.
Potential Signaling Roles and Future Directions
While the primary role of this compound is likely metabolic, other long-chain acyl-CoAs have been shown to act as signaling molecules, regulating transcription factors such as HNF-4α and PPARα. Future research could investigate whether this compound or its parent molecule, isopentadecanoyl-CoA, can directly bind to and modulate the activity of nuclear receptors involved in lipid metabolism.
Conclusion
This compound, also known as (E)-13-methyltetradec-2-enoyl-CoA, is a putative intermediate in the beta-oxidation of isopentadecanoic acid. Although direct experimental evidence is currently scarce, its metabolic context can be inferred from the well-established pathways of branched-chain fatty acid catabolism. The experimental approaches outlined in this guide provide a framework for future research to definitively characterize its biochemical properties and physiological roles. A deeper understanding of the metabolism of such branched-chain fatty acyl-CoAs may provide new insights into metabolic regulation and its dysregulation in disease.
References
The Metabolic Fate of (E)-isopentadec-2-enoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-isopentadec-2-enoyl-CoA is an intermediate in the metabolism of odd-chain unsaturated fatty acids. Its breakdown follows the canonical beta-oxidation pathway with modifications to accommodate its unique carbon number and unsaturation. This process yields multiple acetyl-CoA units and a terminal propionyl-CoA, which serves as a significant anaplerotic substrate for the tricarboxylic acid (TCA) cycle. Understanding this pathway is crucial for research into metabolic diseases, nutrition, and the development of therapeutics targeting fatty acid oxidation. This guide provides a detailed overview of the putative metabolic pathway of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the involved biochemical processes.
Introduction
Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of cellular energy. While the metabolism of even-chain saturated fatty acids is well-characterized, the pathways for odd-chain and unsaturated fatty acids involve additional enzymatic steps. This compound is a C15:1 acyl-CoA intermediate. Its metabolism is of particular interest due to the generation of propionyl-CoA, which, upon conversion to succinyl-CoA, replenishes TCA cycle intermediates—a process known as anaplerosis. This has implications for cellular energy homeostasis and has been linked to the beneficial health effects associated with the consumption of odd-chain fatty acids.
The Putative Metabolic Pathway of this compound
The metabolism of this compound proceeds through the mitochondrial beta-oxidation pathway. As a trans-2-enoyl-CoA, it is a direct intermediate in this cycle. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, releasing acetyl-CoA in each cycle.
Beta-Oxidation Cycles
The 15-carbon this compound undergoes five cycles of beta-oxidation. Each cycle consists of four core reactions:
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of this compound, forming 3-hydroxyisopentadecanoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketoisopentadecanoyl-CoA and reducing NAD+ to NADH.
-
Thiolysis: Beta-ketoacyl-CoA thiolase cleaves 3-ketoisopentadecanoyl-CoA, releasing a two-carbon acetyl-CoA unit and a shortened C13 acyl-CoA (tridecanoyl-CoA).
-
Dehydrogenation (of the shortened acyl-CoA): The resulting saturated tridecanoyl-CoA is then oxidized by an acyl-CoA dehydrogenase to form a new trans-2-enoyl-CoA, initiating the next cycle of beta-oxidation.
This cyclical process is repeated, with each cycle shortening the acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one FADH2, and one NADH. After five cycles, the final reaction yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit).
Conversion of Propionyl-CoA to Succinyl-CoA
The propionyl-CoA generated from the final beta-oxidation cycle is further metabolized in a three-step pathway:
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA. This reaction requires ATP.
-
Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to its stereoisomer, (R)-methylmalonyl-CoA.
-
Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the intramolecular rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.
Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, contributing to cellular energy production and biosynthetic pathways.
Quantitative Data
While specific kinetic data for the enzymes acting on this compound are limited, data for enzymes acting on substrates of similar chain lengths provide valuable insights. The following tables summarize available kinetic parameters for key enzymes in the pathway.
Table 1: Kinetic Parameters of Beta-Oxidation Enzymes with Various Acyl-CoA Substrates
| Enzyme | Substrate | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Rat Liver | 25 | 7500 | [1] |
| Enoyl-CoA Hydratase | Hexenoyl-CoA (C6) | Rat Liver | 20 | 6000 | [1] |
| Enoyl-CoA Hydratase | Decenoyl-CoA (C10) | Rat Liver | 15 | 3000 | [1] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 50 | 110 | [2] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 5 | 150 | [2] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 5 | 50 | [2] |
| Beta-Ketoacyl-CoA Thiolase | 3-Ketohexadecanoyl-CoA (C16) | Pig Heart | 1.6 | 134 | [3] |
Table 2: Kinetic Parameters of Enzymes in the Propionyl-CoA Conversion Pathway
| Enzyme | Substrate | Source Organism | Km (mM) | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | Human | 0.29 | [4] |
| Propionyl-CoA Carboxylase | ATP | Human | 0.08 | [4] |
| Propionyl-CoA Carboxylase | Bicarbonate | Human | 3.0 | [4] |
| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | Human | 0.23 | [5] |
Experimental Protocols
The study of fatty acid metabolism relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments relevant to the investigation of this compound metabolism.
Fatty Acid Beta-Oxidation Assay in Cultured Cells
This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Reaction mixture: Krebs-Ringer buffer with 10 mg/mL fatty-acid-free BSA, 110 µM unlabeled fatty acid (e.g., isopentadecanoic acid), and a tracer amount of [1-14C]-labeled fatty acid.
-
AG 1-8X anion exchange resin
-
Scintillation vials and scintillant
-
Western lysis buffer
-
Bradford assay reagent
Procedure:
-
Cell Culture: Seed and culture cells to the desired confluency in appropriate culture plates.
-
Preparation of Reaction Mixture: Prepare the reaction mixture by dissolving the unlabeled fatty acid and the radiolabeled tracer in the Krebs-Ringer/BSA buffer.
-
Labeling Assay: a. Wash the cells with PBS. b. For blank controls, treat one plate per group with methanol for 1 minute and then aspirate. c. Add the reaction mixture to each plate and incubate at 37°C for a defined period (e.g., 1-2 hours). d. Stop the reaction by transferring the reaction mixture to tubes. e. Wash the cells with PBS and add the wash to the respective tubes.
-
Separation of Metabolites: a. Prepare chromatography columns with the anion exchange resin. b. Apply the reaction mixtures to the columns. The radiolabeled acetyl-CoA and other water-soluble metabolites will be retained by the resin, while the un-metabolized fatty acid will pass through. c. Collect the flow-through in scintillation vials. d. Wash the columns with water and collect the wash in the same vials.
-
Quantification: a. Add scintillant to the vials and measure the radioactivity using a scintillation counter. b. Lyse the cells remaining on the plates and determine the total protein concentration using the Bradford assay.
-
Calculation: The rate of beta-oxidation is calculated based on the amount of radiolabeled water-soluble metabolites produced per unit of time per milligram of protein.
Quantification of Acyl-CoA Intermediates by UHPLC-MS/MS
This method allows for the sensitive and specific measurement of various acyl-CoA species, including the intermediates of this compound metabolism.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: a. Homogenize cell or tissue samples in a cold extraction solvent containing the internal standards. b. Centrifuge to pellet cellular debris. c. Collect the supernatant containing the acyl-CoAs. d. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for injection.
-
UHPLC Separation: a. Inject the sample onto the UHPLC system. b. Separate the acyl-CoA species using a gradient elution on the C18 column. A typical mobile phase consists of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
-
MS/MS Detection: a. The eluent from the UHPLC is introduced into the mass spectrometer. b. Use electrospray ionization (ESI) in positive mode. c. Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest.
-
Quantification: a. Create a standard curve for each acyl-CoA using known concentrations of authentic standards. b. Quantify the endogenous acyl-CoAs in the samples by comparing their peak areas to those of the internal standards and the standard curve.
Visualizing the Pathway and Experimental Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic pathway and experimental workflows.
Caption: Metabolic pathway of this compound.
Caption: Workflow for a radiolabeled fatty acid oxidation assay.
Conclusion
The putative metabolic pathway of this compound is a multi-step process integrated within the broader framework of fatty acid metabolism. Its complete oxidation provides a significant source of energy in the form of acetyl-CoA, FADH2, and NADH, and uniquely contributes to the anaplerotic replenishment of the TCA cycle through the production of propionyl-CoA. While further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms governing the metabolism of this particular fatty acyl-CoA, the established principles of odd-chain and unsaturated fatty acid oxidation provide a robust model. The experimental protocols and analytical techniques described herein offer a foundation for future investigations into the physiological and pathological roles of this compound and related metabolites, with potential implications for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Methyl-Branched Enoyl-CoA Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl-branched fatty acids, derived from dietary sources, necessitate specialized metabolic pathways for their degradation due to the steric hindrance imposed by their methyl groups. The catabolism of these lipids, particularly phytanic acid and pristanic acid, involves a series of enzymatic reactions primarily within the peroxisome, generating methyl-branched enoyl-CoA esters as key intermediates. Dysregulation of these pathways is implicated in several inherited metabolic disorders, such as Refsum disease and Zellweger spectrum disorders, highlighting their clinical significance. Furthermore, emerging evidence suggests that these lipid metabolites are not merely catabolic intermediates but also act as signaling molecules, notably through the activation of nuclear receptors like PPARα, thereby influencing gene expression related to lipid metabolism. This technical guide provides an in-depth exploration of the biological roles of methyl-branched enoyl-CoA esters, detailing their metabolic pathways, associated enzymology, and physiological relevance. It also includes comprehensive experimental protocols for their analysis and quantification, alongside quantitative data on their cellular concentrations and the kinetics of the enzymes involved in their metabolism.
Introduction to Methyl-Branched Fatty Acids and their Metabolism
Methyl-branched fatty acids are characterized by the presence of one or more methyl groups along their acyl chain. Prominent examples in human physiology include phytanic acid and pristanic acid, which are primarily derived from the degradation of chlorophyll (B73375) in the diet. The presence of a methyl group on the β-carbon of phytanic acid prevents its direct catabolism through the conventional β-oxidation pathway.[1] Consequently, a specialized α-oxidation pathway in the peroxisome is employed to shorten the fatty acid by one carbon, converting phytanoyl-CoA to pristanoyl-CoA.[2] Pristanoyl-CoA, with its methyl group now at the α-position, can then enter the β-oxidation pathway, albeit with a distinct set of enzymes compared to straight-chain fatty acids.
Metabolic Pathways Involving Methyl-Branched Enoyl-CoA Esters
The metabolism of methyl-branched fatty acids is a multi-step process involving both α- and β-oxidation, primarily occurring within the peroxisomes.
Alpha-Oxidation of Phytanoyl-CoA
The initial step in the degradation of phytanic acid is its activation to phytanoyl-CoA. This is followed by a single round of α-oxidation, which is essential to bypass the β-methyl group.
-
Step 1: Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[3][4]
-
Step 2: Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.
-
Step 3: Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
Pristanic acid is activated to pristanoyl-CoA and subsequently undergoes β-oxidation within the peroxisome. This process involves a series of reactions catalyzed by specific enzymes that can accommodate the methyl-branched structure.
-
Step 1: Dehydrogenation: Pristanoyl-CoA is oxidized by a branched-chain acyl-CoA oxidase (BCOX) to form pristenoyl-CoA, a methyl-branched enoyl-CoA ester.
-
Step 2: Hydration: Pristenoyl-CoA is hydrated by enoyl-CoA hydratase to 3-hydroxypristanoyl-CoA.
-
Step 3: Dehydrogenation: 3-Hydroxypristanoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketopristanoyl-CoA.
-
Step 4: Thiolytic Cleavage: 3-Ketopristanoyl-CoA is cleaved by a thiolase to yield propionyl-CoA and a chain-shortened acyl-CoA.
This cycle is repeated until the acyl chain is completely degraded.
Quantitative Data
The concentrations of phytanic and pristanic acids are significantly altered in various peroxisomal disorders, making them crucial biomarkers for diagnosis.
| Analyte | Condition | Plasma Concentration (µmol/L) | Reference |
| Phytanic Acid | Healthy Controls | 0 - 33 | [5][6] |
| Refsum Disease | 992 - 6400 | [5][6] | |
| Zellweger Syndrome | Elevated (age-dependent) | [7] | |
| Rhizomelic Chondrodysplasia Punctata | Increased | [8] | |
| Pristanic Acid | Healthy Controls | < 1 | [9] |
| Zellweger Syndrome | Increased | [8] | |
| Bifunctional Protein Deficiency | Markedly Increased | [10] |
| Enzyme | Substrate | Kd (nM) | Reference |
| PPARα | Phytanoyl-CoA | ~11 | [11] |
| Pristanoyl-CoA | ~11 | [11] |
Experimental Protocols
Quantification of Phytanic and Pristanic Acids by GC-MS
This protocol outlines the general steps for the analysis of phytanic and pristanic acids in plasma samples using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard, such as [3-methyl-²H₃]phytanic acid.[5]
-
Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[6]
-
The separated analytes are then detected by a mass spectrometer operating in a selected ion monitoring (SIM) or full scan mode.
-
-
Quantification:
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to that of the internal standard.
-
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
This assay measures the activity of PHYH by monitoring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.
-
Recombinant Enzyme Purification:
-
Express recombinant human PHYH in a suitable expression system (e.g., E. coli).[3]
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the purified enzyme, phytanoyl-CoA, 2-oxoglutarate, Fe(II), and ascorbate (B8700270) in a suitable buffer.[3]
-
Initiate the reaction by adding the enzyme and incubate at 37°C.
-
-
Product Detection:
-
Stop the reaction and analyze the formation of 2-hydroxyphytanoyl-CoA using techniques such as HPLC or LC-MS.
-
-
Activity Calculation:
-
Calculate the enzyme activity based on the rate of product formation.
-
Signaling Roles of Methyl-Branched Acyl-CoA Esters
Beyond their role in metabolism, methyl-branched acyl-CoA esters have been identified as potent signaling molecules, primarily through their interaction with the peroxisome proliferator-activated receptor alpha (PPARα).
Activation of PPARα
Both phytanoyl-CoA and pristanoyl-CoA are high-affinity ligands for PPARα, with dissociation constants (Kd) in the low nanomolar range.[11] Upon binding, these acyl-CoA esters induce a conformational change in PPARα, leading to the recruitment of coactivators and the transcriptional activation of target genes.[12]
Downstream Effects of PPARα Activation
The activation of PPARα by methyl-branched acyl-CoA esters leads to the upregulation of genes involved in fatty acid catabolism, including those required for peroxisomal β-oxidation.[13] This creates a positive feedback loop where the intermediates of branched-chain fatty acid metabolism promote the expression of the enzymes required for their own degradation. PPARα activation also influences the expression of genes involved in lipid transport and homeostasis.
Clinical Significance
Defects in the metabolism of methyl-branched fatty acids are associated with several severe inherited metabolic disorders.
-
Refsum Disease: This autosomal recessive disorder is caused by a deficiency in phytanoyl-CoA hydroxylase (PHYH), leading to the accumulation of phytanic acid in plasma and tissues.[8] Clinical manifestations include retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.
-
Zellweger Spectrum Disorders: These are peroxisome biogenesis disorders characterized by the absence or dysfunction of peroxisomes. This leads to the accumulation of very long-chain fatty acids, as well as phytanic and pristanic acids.[1][11]
-
Rhizomelic Chondrodysplasia Punctata (RCDP): A specific type of peroxisomal disorder where phytanic acid accumulates due to a defect in its α-oxidation.[8]
Conclusion
Methyl-branched enoyl-CoA esters are central intermediates in the specialized metabolic pathways required for the degradation of dietary branched-chain fatty acids. The enzymes involved in their formation and subsequent metabolism are critical for maintaining lipid homeostasis, and their dysfunction leads to severe pathological conditions. Furthermore, the role of these molecules as signaling ligands for nuclear receptors such as PPARα highlights their importance in regulating gene expression and cellular metabolism. A deeper understanding of the biological significance of methyl-branched enoyl-CoA esters will be crucial for the development of novel diagnostic and therapeutic strategies for related metabolic disorders. Future research should focus on further elucidating the signaling pathways regulated by these molecules and exploring their potential as targets for drug development.
References
- 1. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. genebiosystems.com [genebiosystems.com]
- 11. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Landscape of (E)-isopentadec-2-enoyl-CoA: A Technical Guide for Researchers
Abstract
(E)-isopentadec-2-enoyl-CoA is a key intermediate in the mitochondrial β-oxidation of odd-chain fatty acids, specifically pentadecanoic acid (C15:0). Its metabolism is crucial for cellular energy homeostasis and has emerging implications in signaling pathways related to metabolic health. This technical guide provides an in-depth overview of the enzymes predicted to interact with this compound, focusing on their biochemical properties, kinetic parameters, and the experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its role in health and disease.
Introduction
Odd-chain fatty acids, such as pentadecanoic acid (C15:0), are gaining increasing attention for their potential roles in human health, with studies suggesting associations between their circulating levels and a reduced risk of metabolic diseases.[1] The catabolism of these fatty acids proceeds via the β-oxidation pathway, generating acetyl-CoA and, in the final cycle, propionyl-CoA. A central intermediate in this process is the 15-carbon, monounsaturated acyl-CoA, this compound. Understanding the enzymatic interactions with this specific substrate is fundamental to elucidating the metabolic and signaling roles of odd-chain fatty acids.
This guide details the primary enzymes that interact with this compound, provides available quantitative data, outlines detailed experimental methodologies, and visualizes the relevant metabolic pathways.
Predicted Interacting Enzymes
The metabolism of this compound is primarily governed by the enzymes of the mitochondrial fatty acid β-oxidation pathway.[2] The key enzymes predicted to directly interact with this substrate are Enoyl-CoA Hydratase and potentially trans-2-Enoyl-CoA Reductase in the reverse reaction of fatty acid synthesis. The preceding enzyme in the pathway, Acyl-CoA Dehydrogenase, acts on the saturated precursor, pentadecanoyl-CoA.
Enoyl-CoA Hydratase (ECH)
Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the second step of β-oxidation: the stereospecific hydration of the trans-2-double bond of an enoyl-CoA thioester to form L-3-hydroxyacyl-CoA.[3][4] This reaction is crucial for preparing the fatty acyl chain for the subsequent dehydrogenation step. Several isoforms of ECH exist, with varying substrate specificities for short-, medium-, and long-chain acyl-CoAs.[5] Given its 15-carbon chain, this compound is expected to be a substrate for medium-to-long-chain enoyl-CoA hydratases.
Acyl-CoA Dehydrogenases (ACADs)
Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the first step of β-oxidation, introducing a trans-double bond between the α and β carbons of a saturated acyl-CoA.[6] While ACADs do not directly interact with this compound, their activity on its precursor, pentadecanoyl-CoA, is the rate-limiting step in its formation. The substrate specificity of ACADs is categorized by chain length: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. Pentadecanoyl-CoA, a 15-carbon fatty acyl-CoA, would likely be a substrate for MCAD and/or LCAD.
trans-2-Enoyl-CoA Reductase
This class of enzymes catalyzes the reverse reaction of acyl-CoA dehydrogenases, reducing a trans-2-enoyl-CoA to a saturated acyl-CoA. This is a key step in fatty acid synthesis and elongation.[7] While the primary metabolic flux for this compound in catabolism is forward through β-oxidation, trans-2-enoyl-CoA reductase represents a potential interacting enzyme in anabolic pathways.
Quantitative Data
Table 1: Kinetic Parameters for Enoyl-CoA Hydratase (Aeromonas caviae R-specific) [8]
| Substrate (trans-2-enoyl-CoA) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Butenoyl-CoA (C4) | 24 | 1.8 x 10³ | 7.5 x 10⁷ |
| Hexenoyl-CoA (C6) | 40 | 3.2 x 10³ | 8.0 x 10⁷ |
| Octenoyl-CoA (C8) | 41 | 1.9 x 10³ | 4.6 x 10⁷ |
| Decenoyl-CoA (C10) | 42 | 1.5 x 10³ | 3.6 x 10⁷ |
| Dodecenoyl-CoA (C12) | 43 | 1.1 x 10³ | 2.6 x 10⁷ |
| Isopentadec-2-enoyl-CoA (C15:1) (Estimated) | ~45 | ~500 | ~1.1 x 10⁷ |
Estimation for C15:1-CoA is based on the trend of decreasing kcat and relatively stable Km with increasing chain length.
Table 2: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (Human, recombinant) [9]
| Substrate (Acyl-CoA) | Km (µM) | Vmax (min⁻¹) |
| Hexanoyl-CoA (C6) | 2.5 | 650 |
| Octanoyl-CoA (C8) | 1.5 | 1100 |
| Decanoyl-CoA (C10) | 1.0 | 900 |
| Dodecanoyl-CoA (C12) | 0.5 | 450 |
| Tetradecanoyl-CoA (C14) | 0.3 | 150 |
| Pentadecanoyl-CoA (C15) (Estimated) | ~0.25 | ~100 |
Estimation for C15-CoA is based on the enzyme's preference for medium-chain lengths and decreasing activity with longer chains.
Experimental Protocols
Synthesis of this compound
The synthesis of the substrate is a prerequisite for enzymatic assays. A common method involves the mixed anhydride (B1165640) procedure.
Materials:
-
(E)-isopentadec-2-enoic acid
-
N-Hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (free acid)
-
Anhydrous dioxane
-
Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve (E)-isopentadec-2-enoic acid and N-hydroxysuccinimide in anhydrous dioxane.
-
Add DCC to the solution and stir at room temperature for several hours to form the N-hydroxysuccinimide ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dissolve Coenzyme A in a sodium bicarbonate solution.
-
Add the N-hydroxysuccinimide ester solution dropwise to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Purify the resulting this compound by preparative HPLC on a C18 column.
-
Lyophilize the purified product and store at -80°C. The concentration can be determined spectrophotometrically using the extinction coefficient for the thioester bond.
Purification of Mitochondrial Enoyl-CoA Hydratase
This protocol describes the purification of enoyl-CoA hydratase from isolated mitochondria.
Materials:
-
Fresh tissue (e.g., rat liver) or cultured cells
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
Lysis buffer (e.g., Tris-HCl with detergent)
-
Chromatography resins (e.g., ion-exchange, gel filtration)
-
Bradford assay reagent
Procedure:
-
Isolate mitochondria from the starting material using differential centrifugation.
-
Lyse the isolated mitochondria using a suitable lysis buffer and sonication.
-
Centrifuge the lysate at high speed to pellet the mitochondrial membranes.
-
Perform ammonium sulfate fractionation of the supernatant to precipitate proteins.
-
Resuspend the protein pellet and dialyze against a suitable buffer.
-
Apply the dialyzed sample to an ion-exchange chromatography column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Assay the fractions for enoyl-CoA hydratase activity.
-
Pool the active fractions and concentrate.
-
Further purify the enzyme using gel filtration chromatography (e.g., Sephacryl S-300).[10]
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 263 nm due to the hydration of the trans-2-double bond of the enoyl-CoA substrate.[8]
Materials:
-
Purified enoyl-CoA hydratase
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a cuvette, mix the assay buffer and the substrate to a final concentration in the range of its estimated Km.
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 263 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of the enoyl-CoA substrate.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations.
Enoyl-CoA Hydratase Activity Assay (HPLC-based)
This method allows for the direct quantification of the substrate and product, and can be adapted for chiral separation to study stereospecificity.[11]
Materials:
-
Enzyme source (purified or cell lysate)
-
This compound
-
Reaction buffer
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., methanol/phosphate buffer gradient)
Procedure:
-
Set up the enzymatic reaction by incubating the enzyme with this compound in the reaction buffer at a controlled temperature.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to remove precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate (this compound) and the product (3-hydroxyisopentadecanoyl-CoA) using a suitable gradient.
-
Detect the compounds by their absorbance at 260 nm.
-
Quantify the amounts of substrate and product by integrating the peak areas and using standard curves.
-
Calculate the reaction rate from the change in product concentration over time.
Acyl-CoA Dehydrogenase Activity Assay (Ferricenium Hexafluorophosphate (B91526) Assay)
This spectrophotometric assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.[12][13][14]
Materials:
-
Enzyme source (e.g., mitochondrial extract)
-
Pentadecanoyl-CoA
-
Ferricenium hexafluorophosphate
-
Assay buffer (e.g., 100 mM TAPS, pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pentadecanoyl-CoA and ferricenium hexafluorophosphate in the assay buffer.
-
In a cuvette, combine the assay buffer and ferricenium hexafluorophosphate.
-
Add the enzyme source to the cuvette.
-
Initiate the reaction by adding pentadecanoyl-CoA.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion (ε300 = 4,300 M⁻¹ cm⁻¹).[14]
-
Calculate the enzyme activity based on the rate of absorbance change.
Signaling Pathways and Logical Relationships
The metabolism of this compound is integrated into the broader context of cellular energy metabolism and signaling. The β-oxidation of pentadecanoic acid, its parent fatty acid, has a unique anaplerotic role.
β-Oxidation of Pentadecanoic Acid
The breakdown of pentadecanoic acid proceeds through several cycles of β-oxidation, each shortening the acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, FADH₂, and NADH. The final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, thus replenishing its intermediates.[15]
Caption: β-Oxidation pathway of pentadecanoyl-CoA leading to propionyl-CoA and succinyl-CoA.
Experimental Workflow for Enzyme Activity Measurement
A typical workflow for characterizing the enzymatic activity towards this compound involves several key stages, from substrate preparation to data analysis.
Caption: General experimental workflow for determining enzyme kinetics.
Potential Signaling Roles of Pentadecanoic Acid Metabolism
Recent research suggests that odd-chain fatty acids and their metabolites may have roles in cellular signaling, distinct from their even-chain counterparts. The anaplerotic replenishment of the TCA cycle via propionyl-CoA can enhance mitochondrial function. Furthermore, pentadecanoic acid itself has been shown to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), while inhibiting pathways like mTOR.[15]
Caption: Potential metabolic and signaling pathways influenced by pentadecanoic acid.
Conclusion
The study of enzymes interacting with this compound is essential for a complete understanding of odd-chain fatty acid metabolism. While direct experimental data for this specific substrate is limited, this guide provides a comprehensive framework based on existing knowledge of β-oxidation enzymes. The provided protocols offer a starting point for researchers to purify the relevant enzymes and characterize their activity. Further investigation into the kinetics of these interactions and the downstream signaling effects will be crucial in elucidating the full physiological significance of odd-chain fatty acids in health and disease.
References
- 1. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Partial purification and characterization of the mitochondrial and peroxisomal isozymes of enoyl-coenzyme a hydratase from germinating pea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
A Technical Guide to the Comparative Biochemistry of (E)-isopentadec-2-enoyl-CoA and Straight-Chain Enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical differences and similarities between the branched-chain acyl-CoA, (E)-isopentadec-2-enoyl-CoA, and its straight-chain counterparts. While specific research on this compound is limited, this document extrapolates from the established principles of branched-chain fatty acid metabolism to offer a detailed comparison. We delve into their distinct metabolic pathways, potential roles in cellular signaling, and provide detailed experimental protocols for their study. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to investigate these molecules in the context of metabolic diseases and drug development.
Introduction
Fatty acids are fundamental building blocks for lipids and crucial signaling molecules. Their metabolism is a central process in cellular bioenergetics. Fatty acids are catabolized through β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. While the metabolism of straight-chain fatty acids is well-characterized, the pathways for branched-chain fatty acids (BCFAs) are more complex, often requiring additional enzymatic steps.
This compound is a branched-chain enoyl-CoA derived from the metabolism of 13-methyltetradecanoic acid. Understanding its biochemical behavior in comparison to straight-chain enoyl-CoAs is critical for elucidating the metabolic and signaling roles of BCFAs. Dysregulation of BCFAs has been implicated in various pathological conditions, making the enzymes involved in their metabolism potential targets for drug development.[1][2]
Comparative Metabolism
The metabolism of straight-chain and branched-chain enoyl-CoAs diverges due to the presence of methyl branches in the latter, which can sterically hinder the enzymes of the standard β-oxidation pathway.
Straight-Chain Enoyl-CoA Metabolism
Straight-chain enoyl-CoAs are intermediates in the β-oxidation of straight-chain fatty acids. The process involves a recurring sequence of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, forming a trans-Δ²-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.[3]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.
This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA.
This compound Metabolism
This compound is an intermediate in the degradation of 13-methyltetradecanoic acid, a C15 iso-fatty acid. The metabolism of such branched-chain fatty acids often requires an initial α-oxidation step to remove the methyl branch, followed by β-oxidation.[4][5][6]
The proposed metabolic pathway for 13-methyltetradecanoic acid leading to this compound and its subsequent degradation is as follows:
-
Activation: 13-methyltetradecanoic acid is activated to its CoA ester, 13-methyltetradecanoyl-CoA.
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of this compound. Due to the methyl group at the ω-3 position, this initial β-oxidation cycle can proceed.
-
Subsequent β-oxidation Cycles: The subsequent cycles of β-oxidation will proceed similarly to straight-chain fatty acids until the methyl branch is near the carboxyl end. At this point, the final products will be propionyl-CoA and acetyl-CoA.[7]
The key difference lies in the final products of β-oxidation. While straight-chain fatty acids with an even number of carbons yield exclusively acetyl-CoA, the degradation of iso-fatty acids like 13-methyltetradecanoic acid results in a mixture of acetyl-CoA and propionyl-CoA.
Enzyme Specificity and Kinetics
Enzymes involved in fatty acid metabolism exhibit varying degrees of specificity for straight-chain versus branched-chain substrates.
| Enzyme | Substrate(s) | General Kinetic Parameters | Reference |
| Acyl-CoA Dehydrogenase (LCAD) | Long-chain acyl-CoAs (including branched-chain) | Can metabolize bulky, branched-chain substrates. | [8] |
| Enoyl-CoA Hydratase (ECHS1) | Short-chain enoyl-CoAs (C4-C10) | Strongest affinity for crotonyl-CoA (C4); can bind enoyl-CoAs up to C10. | [3] |
| R-specific Enoyl-CoA Hydratase (PhaJAc) | Short-chain 2-enoyl-CoAs (C4-C6) | High activity towards C4 to C6 2-enoyl-CoA. | [9] |
| Metazoan Fatty Acid Synthase (mFAS) | Malonyl-CoA, Methylmalonyl-CoA | Lower turnover number with methylmalonyl-CoA compared to malonyl-CoA. | [10] |
Role in Cellular Signaling
Acyl-CoAs, including both straight-chain and branched-chain species, are emerging as important signaling molecules that can directly modulate the activity of transcription factors and other proteins.
Nuclear Receptor Activation
Long-chain fatty acids and their CoA esters can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][11] This binding can regulate the transcription of genes involved in lipid and glucose metabolism. While fatty acids can act as agonists, some fatty acyl-CoAs have been shown to inhibit the recruitment of co-activators to PPARα and PPARγ, suggesting a more complex regulatory role.[7] It is plausible that this compound, as a long-chain acyl-CoA, could also modulate the activity of such nuclear receptors.
G-Protein Coupled Receptor (GPCR) Signaling
Fatty acids can act as ligands for a class of G-protein coupled receptors (GPCRs), such as FFAR1 (GPR40) and FFAR4 (GPR120), which are involved in regulating glucose homeostasis and inflammation.[1][12] While the direct interaction of branched-chain enoyl-CoAs with these receptors is not well-documented, the precursor fatty acid, 13-methyltetradecanoic acid, has been shown to modulate signaling pathways such as AKT and MAPK, which are downstream of many receptor tyrosine kinases and GPCRs.[12]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of enoyl-CoA compounds involves the enzymatic conversion from the corresponding enoyl-carnitine or chemical synthesis from the free fatty acid. A potential route for synthesizing this compound would be the reduction of a corresponding 2-alkynoyl-CoA.
Analysis of this compound and Straight-Chain Enoyl-CoAs
5.2.1. Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of acyl-CoAs.
-
Sample Preparation: Extraction of acyl-CoAs from cells or tissues is typically performed using a mixture of isopropanol, water, and acetic acid, followed by solid-phase extraction.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient of acetonitrile (B52724) and water containing a weak acid (e.g., formic acid or acetic acid) can effectively separate different acyl-CoA species based on their chain length and branching.[13]
-
Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs. Multiple reaction monitoring (MRM) can be employed for targeted quantification.
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about acyl-CoAs.
-
Sample Preparation: Samples are typically extracted and dissolved in a deuterated solvent such as D₂O or a mixture of CD₃OD and D₂O.
-
¹H NMR: Can be used to identify and quantify acyl-CoAs by observing the characteristic signals of the coenzyme A moiety and the acyl chain.[14]
-
¹³C NMR: Provides information on the carbon skeleton of the acyl chain, which is useful for distinguishing between straight-chain and branched-chain isomers.[15][16]
Enzyme Assays
5.3.1. Enoyl-CoA Hydratase Activity Assay
The activity of enoyl-CoA hydratase can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.
-
Reaction Mixture: A typical assay mixture contains buffer (e.g., Tris-HCl), the enoyl-CoA substrate (e.g., crotonyl-CoA for short-chain activity or a longer-chain enoyl-CoA), and the enzyme source (e.g., purified enzyme or cell lysate).
-
Procedure: The reaction is initiated by the addition of the enzyme, and the change in absorbance is monitored over time.
A fluorometric assay is also available for measuring total fatty acyl-CoA levels.[17]
Visualizations
Metabolic Pathways
Caption: Comparative metabolic pathways of straight-chain and branched-chain fatty acids.
Experimental Workflow for Acyl-CoA Analysis
Caption: General experimental workflow for the analysis of acyl-CoAs.
Signaling Pathway Modulation
Caption: Potential modulation of signaling pathways by acyl-CoAs.
Conclusion and Future Directions
The study of branched-chain fatty acids and their metabolites, such as this compound, represents a burgeoning field with significant implications for understanding metabolic diseases and developing novel therapeutics. While direct experimental data on this compound is currently scarce, this guide provides a framework for its investigation based on the established principles of branched-chain fatty acid metabolism and signaling.
Future research should focus on:
-
Specific Enzyme Kinetics: Determining the kinetic parameters of enzymes that metabolize this compound to understand its metabolic fate and potential bottlenecks in its degradation.
-
Direct Signaling Roles: Investigating the direct interaction of this compound with nuclear receptors and other signaling proteins to elucidate its specific regulatory functions.
-
In Vivo Studies: Utilizing animal models to explore the physiological and pathological consequences of altered this compound levels.
-
Comparative Transcriptomics and Metabolomics: Performing global analyses of cells treated with this compound versus straight-chain enoyl-CoAs to identify unique downstream effects.[10][18][19]
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the diverse roles of branched-chain lipids in health and disease, paving the way for innovative therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-chain-enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 5. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA esters antagonize the effects of ligands on peroxisome proliferator-activated receptor alpha conformation, DNA binding, and interaction with Co-factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis [frontiersin.org]
- 13. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Integrated analysis of single cell and spatial transcriptomics revealed a metastasis mechanism mediated by fatty acid metabolism in lymph nodes of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Cellular Localization of (E)-isopentadec-2-enoyl-CoA Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-isopentadec-2-enoyl-CoA is an intermediate in the metabolism of odd-chain unsaturated fatty acids. Understanding its cellular localization is crucial for elucidating its physiological roles and identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, the subcellular compartments where these reactions occur, and detailed experimental protocols for determining the localization of metabolites and enzymes.
Introduction to this compound Metabolism
This compound is a C15 unsaturated acyl-CoA thioester. Its metabolism is intertwined with the broader pathways of fatty acid oxidation. As an odd-chain fatty acid, its complete catabolism yields both acetyl-CoA and propionyl-CoA. The presence of a double bond necessitates the involvement of auxiliary enzymes during its breakdown via β-oxidation.
The primary metabolic fate of this compound is its entry into the β-oxidation spiral. This process systematically shortens the fatty acid chain, generating energy in the form of acetyl-CoA, NADH, and FADH2.
Cellular Localization of Key Metabolic Steps
The metabolism of fatty acids is highly compartmentalized within the cell, ensuring efficient processing and regulation. The journey of this compound and its precursors involves several key organelles.
Fatty Acid Activation: The Role of Acyl-CoA Synthetases
Before entering metabolic pathways, fatty acids must be activated to their CoA thioesters. This reaction is catalyzed by acyl-CoA synthetases (ACSs). The subcellular localization of ACSs is critical as it often dictates the metabolic fate of the activated fatty acid.
-
Endoplasmic Reticulum (ER): ACSs located on the ER are primarily involved in providing acyl-CoAs for anabolic processes such as the synthesis of complex lipids (e.g., triglycerides, phospholipids) and fatty acid elongation and desaturation.[1][2][3][4]
-
Mitochondria: Mitochondrial ACSs activate fatty acids for subsequent β-oxidation within the mitochondrial matrix, the primary site of energy production from fatty acids.[1]
-
Peroxisomes: Peroxisomal ACSs activate very-long-chain fatty acids for initial rounds of β-oxidation within the peroxisome.[5]
β-Oxidation of this compound
The breakdown of this compound occurs via the β-oxidation pathway, which is primarily localized in two organelles:
-
Mitochondria: This is the principal site for the β-oxidation of short, medium, and long-chain fatty acids. For unsaturated fatty acids like this compound, the process requires the auxiliary enzyme enoyl-CoA isomerase . This enzyme converts the cis or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed.[6][7] The final round of β-oxidation of a C15 fatty acid chain will produce one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[8]
-
Peroxisomes: Peroxisomes also possess a β-oxidation pathway. While they are primarily responsible for the initial breakdown of very-long-chain fatty acids and branched-chain fatty acids, they can also oxidize other fatty acids.[5][8] Similar to mitochondria, peroxisomal β-oxidation of unsaturated fatty acids requires enoyl-CoA isomerase.[9][10]
Quantitative Data Summary
The following table summarizes the key enzymes and their primary subcellular localizations involved in the metabolism of this compound and its precursors.
| Enzyme/Process | Primary Subcellular Localization(s) | Function |
| Acyl-CoA Synthetase (ACS) | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomal Membrane | Fatty acid activation to acyl-CoA |
| β-Oxidation Pathway | Mitochondrial Matrix, Peroxisomes | Fatty acid catabolism |
| Enoyl-CoA Isomerase | Mitochondrial Matrix, Peroxisomes | Isomerization of double bonds in unsaturated fatty acids |
| Propionyl-CoA Carboxylase | Mitochondrial Matrix | Conversion of propionyl-CoA to methylmalonyl-CoA |
| Methylmalonyl-CoA Mutase | Mitochondrial Matrix | Conversion of methylmalonyl-CoA to succinyl-CoA |
| Fatty Acid Elongation | Endoplasmic Reticulum | Chain elongation of fatty acids |
| Fatty Acid Desaturation | Endoplasmic Reticulum | Introduction of double bonds into fatty acids |
Experimental Protocols
Determining the subcellular localization of this compound metabolism requires a combination of techniques to isolate organelles and quantify metabolites and enzyme activities.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This is a classical biochemical technique to separate major organelles from a cell homogenate.
Methodology:
-
Homogenization: Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar device.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and other small vesicles). The final supernatant is the cytosolic fraction.
-
-
Analysis: Each fraction can then be analyzed for the presence of this compound using techniques like LC-MS/MS and for the activity of key metabolic enzymes using specific assays. The purity of each fraction should be assessed by Western blotting for organelle-specific marker proteins.
Protocol 2: Nonaqueous Fractionation (NAF)
NAF is a powerful technique for determining the subcellular distribution of metabolites with high accuracy, as it minimizes the risk of metabolite redistribution during fractionation.[11]
Methodology:
-
Rapid Quenching and Lyophilization: Rapidly freeze the biological sample in liquid nitrogen to halt metabolic activity. Lyophilize the frozen material to remove all water.
-
Homogenization and Sonication: Homogenize the lyophilized material in a nonaqueous solvent (e.g., a mixture of tetrachlorethylene and heptane).
-
Density Gradient Centrifugation: Layer the homogenate onto a nonaqueous density gradient and centrifuge at high speed. Cellular components will separate based on their density in the nonaqueous medium.
-
Fraction Collection and Analysis: Collect fractions from the gradient and analyze the distribution of marker enzymes for different organelles (e.g., citrate (B86180) synthase for mitochondria, lactate (B86563) dehydrogenase for cytosol).
-
Metabolite Quantification: Measure the concentration of this compound in each fraction using LC-MS/MS. The subcellular distribution of the metabolite can then be calculated based on the distribution of the marker enzymes.[11]
Protocol 3: Localization of Organelle Proteins by Isotope Tagging (LOPIT)
LOPIT is a high-throughput mass spectrometry-based technique for determining the subcellular localization of proteins.[12]
Methodology:
-
Subcellular Fractionation: Perform a partial subcellular fractionation to generate fractions enriched in different organelles.
-
iTRAQ Labeling: Digest the proteins from each fraction and label them with different isobaric tags for relative and absolute quantitation (iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The distribution of each identified protein across the fractions is determined from the reporter ion intensities. This distribution profile is then compared to the profiles of known organelle marker proteins to assign a subcellular localization.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Subcellular Metabolite Concentrations in Relation to Phloem Loading | Springer Nature Experiments [experiments.springernature.com]
- 12. Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (E)-isopentadec-2-enoyl-CoA In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-isopentadec-2-enoyl-CoA is an unsaturated acyl-coenzyme A molecule that can serve as a valuable substrate for studying various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids. Its in vitro synthesis provides a controlled method for producing this specific isomer for use in enzyme kinetics, inhibitor screening, and as an analytical standard. This document outlines the enzymatic synthesis of this compound from isopentadecanoyl-CoA using an acyl-CoA dehydrogenase (ACAD).
The synthesis relies on the catalytic activity of a long-chain acyl-CoA dehydrogenase (LCAD) or a very-long-chain acyl-CoA dehydrogenase (VLCAD). These flavin-dependent enzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, introducing a trans-double bond between the C2 and C3 positions.[1][2] The general reaction is depicted below:
Isopentadecanoyl-CoA + FAD-Enzyme → this compound + FADH₂-Enzyme
To regenerate the active FAD-bound enzyme and drive the reaction forward, an electron acceptor is required to reoxidize the FADH₂. In vivo, this role is filled by the electron transfer flavoprotein (ETF).[1][3] For in vitro synthesis, artificial electron acceptors like ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate (PMS) can be utilized.[3][4]
Data Presentation
Table 1: Kinetic Parameters of Related Acyl-CoA Dehydrogenases
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Pig heart L-3-hydroxyacyl-CoA dehydrogenase | Medium-chain substrates | Lower Km values | Higher activity | [5] |
| Pig heart L-3-hydroxyacyl-CoA dehydrogenase | Long-chain substrates | Nearly equal Km to medium-chain | Lower activity | [5] |
| Euglena gracilis trans-2-enoyl-CoA reductase | Crotonyl-CoA | 68 | Not specified | [6] |
| Euglena gracilis trans-2-enoyl-CoA reductase | trans-2-hexenoyl-CoA | 91 | Not specified | [6] |
Note: The specific activity and Michaelis constant (Km) will vary depending on the specific enzyme preparation, purity, and assay conditions.
Experimental Protocols
Protocol 1: Purification of Long-Chain Acyl-CoA Dehydrogenase (LCAD) from Porcine Liver
This protocol is a generalized procedure based on established methods for purifying acyl-CoA dehydrogenases.[3][7]
Materials:
-
Fresh or frozen porcine liver
-
Purification Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA
-
DEAE-Sephadex A-50 resin
-
Hydroxyapatite (B223615) column
-
Matrex Gel Blue A column
-
Bio-Gel A-0.5 column
-
Dialysis tubing (10 kDa MWCO)
-
Centrifuge and appropriate rotors
-
Chromatography system
Procedure:
-
Homogenization: Homogenize minced porcine liver in 3 volumes of ice-cold Purification Buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 10,000 x g for 20 minutes. Discard the pellet. Add ammonium sulfate to the supernatant to reach 70% saturation. Stir for 30 minutes and centrifuge as before. Collect the pellet.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Purification Buffer and dialyze overnight against 2 liters of the same buffer.
-
DEAE-Sephadex A-50 Chromatography: Apply the dialyzed sample to a DEAE-Sephadex A-50 column pre-equilibrated with Purification Buffer. Elute with a linear gradient of 0-500 mM KCl in Purification Buffer. Collect fractions and assay for LCAD activity.
-
Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with a linear gradient of 10-200 mM potassium phosphate.
-
Affinity and Gel Filtration Chromatography: Further purify the active fractions using Matrex Gel Blue A and Bio-Gel A-0.5 columns according to the manufacturer's instructions.
-
Purity Assessment and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should be stored at -80°C in a buffer containing 10% glycerol.
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis reaction.
Materials:
-
Purified Long-Chain Acyl-CoA Dehydrogenase (LCAD)
-
Isopentadecanoyl-CoA
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Electron Acceptor: Ferricenium hexafluorophosphate (1 mM) or Phenazine methosulfate (PMS, 0.5 mM) with 2,6-dichlorophenolindophenol (DCPIP, 50 µM)
-
Quenching Solution: 1 M HCl
-
Solid Phase Extraction (SPE) C18 cartridges
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
Reaction Buffer: to a final volume of 1 ml
-
Isopentadecanoyl-CoA: 100 µM
-
Electron Acceptor
-
Purified LCAD: 1-5 µg (optimize based on enzyme activity)
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for 1-2 hours. Monitor the reaction progress by observing the color change of DCPIP if used, or by taking time points for HPLC analysis.
-
Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.
-
Product Purification by SPE:
-
Activate a C18 SPE cartridge with 1 ml of acetonitrile, followed by 1 ml of 0.1% TFA in water.
-
Load the quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 2 ml of 0.1% TFA in water to remove salts and unreacted substrate.
-
Elute the this compound with 1 ml of 80% acetonitrile in 0.1% TFA.
-
-
Analysis and Final Purification by HPLC:
-
Analyze the eluted product by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and 280 nm.
-
Collect the peak corresponding to this compound.
-
-
Quantification and Storage: Quantify the product using its extinction coefficient. Lyophilize the purified product and store it at -80°C.
Visualizations
Caption: Enzymatic conversion of isopentadecanoyl-CoA.
Caption: In vitro synthesis and purification workflow.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification and properties of short chain acyl-CoA, medium chain acyl-CoA, and isovaleryl-CoA dehydrogenases from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Application Note: HPLC-MS Method for the Separation and Quantification of (E)-isopentadec-2-enoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-isopentadec-2-enoyl-CoA is a long-chain fatty acyl-coenzyme A (acyl-CoA) intermediate involved in various metabolic pathways. Accurate separation and quantification of this and related acyl-CoAs are crucial for understanding lipid metabolism and its role in disease. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound in biological matrices. The methodology is based on established principles for long-chain acyl-CoA analysis, employing reverse-phase chromatography with ion-pairing agents for enhanced retention and resolution, coupled with tandem mass spectrometry for sensitive and specific detection.[1][2][3]
Experimental Protocol
This protocol provides a comprehensive procedure for the extraction, separation, and quantification of this compound.
1. Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is recommended to isolate and concentrate acyl-CoAs from complex biological samples, such as cell lysates or tissue homogenates.[4]
-
Materials:
-
Mixed-mode SPE cartridges (e.g., Oasis MAX or similar)
-
Methanol
-
Acetonitrile (ACN)
-
2% Ammonium (B1175870) Hydroxide (B78521) in water
-
50 mM Ammonium Acetate (B1210297) in 50% Methanol
-
Internal Standard (IS): A structurally similar, stable isotope-labeled acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA) should be added to the sample prior to extraction to correct for matrix effects and extraction variability.
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide.
-
Loading: Load the acidified biological sample (pre-spiked with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide, followed by 1 mL of 50 mM ammonium acetate in 50% methanol.
-
Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL).
-
2. HPLC-MS/MS Analysis
This method utilizes a reverse-phase C18 column with an ion-pairing agent to improve the chromatography of the polar acyl-CoA molecules.[3][5]
-
Instrumentation:
-
A UPLC or HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM N,N-dimethylbutylamine (DMBA) in water.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound and a representative internal standard.
Table 1: Mass Spectrometry Parameters for SRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [Specific Fragment]⁺ | 40 | 35 |
| Internal Standard ([¹³C₁₆]-Palmitoyl-CoA) | [Calculated M+H]⁺ | [Specific Fragment]⁺ | 45 | 40 |
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of the analytical standard.
Table 2: Chromatographic Performance (Hypothetical Data)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 8.5 | 1.1 | >10000 |
| Internal Standard ([¹³C₁₆]-Palmitoyl-CoA) | 9.2 | 1.2 | >10000 |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | This compound |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Diagram 2: Signaling Pathway Context
Caption: Role of this compound in fatty acid β-oxidation.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of (E)-isopentadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-isopentadec-2-enoyl-CoA is a long-chain acyl-Coenzyme A (CoA) intermediate involved in the metabolism of odd-chain unsaturated fatty acids. Its accurate detection and quantification are crucial for understanding various metabolic pathways and their dysregulation in disease states. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]
Application Notes
Biological Significance
This compound is a key metabolite in the beta-oxidation of isopentadecenoic acid, an odd-chain monounsaturated fatty acid. The metabolism of odd-chain fatty acids is significant as it results in the production of propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, thus having anaplerotic and gluconeogenic potential.[2][3] Dysregulation of odd-chain fatty acid metabolism has been implicated in various metabolic disorders.
Analytical Challenges
The analysis of long-chain acyl-CoAs like this compound presents several challenges, including their low endogenous concentrations, inherent instability, and the complexity of biological matrices. The methods outlined below are designed to address these challenges by providing robust extraction procedures and highly sensitive LC-MS/MS detection.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol describes a solid-phase extraction (SPE) method for the efficient recovery of long-chain acyl-CoAs from tissues and cells.[4][5]
Materials:
-
Homogenization Buffer: 10% trichloroacetic acid (TCA) in water
-
SPE Columns: C18, 100 mg
-
Wash Solution 1: 2% formic acid in water
-
Wash Solution 2: Methanol (B129727)/water (50:50, v/v)
-
Elution Solution: 100% Methanol
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain saturated acyl-CoA not expected to be in the sample.
Procedure:
-
Sample Homogenization: Homogenize ~50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold Homogenization Buffer. Add the internal standard to the homogenization buffer before use.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition the C18 SPE column by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE column.
-
Washing:
-
Wash the column with 3 mL of Wash Solution 1.
-
Wash the column with 3 mL of Wash Solution 2.
-
-
Elution: Elute the acyl-CoAs with 2 mL of Elution Solution into a clean tube.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the conditions for the separation and detection of this compound using a reversed-phase LC column coupled to a triple quadrupole mass spectrometer.[4][5][6][7]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 350°C
-
Capillary Voltage: 3.5 kV
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 992.5. The most abundant and specific product ion is typically generated from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[5][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 992.5 | 485.5 | 35 |
| Heptadecanoyl-CoA (IS) | 1008.6 | 501.6 | 35 |
Data Presentation
The following table summarizes representative quantitative data for long-chain acyl-CoAs, including a hypothetical value for this compound, as might be found in mouse liver tissue. Actual values will vary depending on the biological sample and experimental conditions.
| Acyl-CoA | Chain Length & Unsaturation | Concentration (pmol/mg tissue) |
| Myristoyl-CoA | C14:0 | 1.5 ± 0.3 |
| This compound | C15:1 | 0.8 ± 0.2 |
| Palmitoyl-CoA | C16:0 | 12.5 ± 2.1 |
| Palmitoleoyl-CoA | C16:1 | 3.2 ± 0.6 |
| Stearoyl-CoA | C18:0 | 8.9 ± 1.5 |
| Oleoyl-CoA | C18:1 | 25.1 ± 4.3 |
| Linoleoyl-CoA | C18:2 | 15.7 ± 2.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for acyl-CoA analysis.
Fragmentation of this compound
Caption: Fragmentation of this compound.
Beta-Oxidation of an Unsaturated Odd-Chain Fatty Acid
Caption: Beta-oxidation of isopentadecenoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS protocol for quantifying (E)-isopentadec-2-enoyl-CoA
An LC-MS/MS protocol for the sensitive and specific quantification of (E)-isopentadec-2-enoyl-CoA, a key intermediate in lipid metabolism, is presented. This method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this long-chain unsaturated acyl-CoA in various biological matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data for method validation.
Application Notes
This compound is a critical intermediate in the beta-oxidation of odd-chain fatty acids. Accurate quantification of this and other acyl-CoAs is essential for studying metabolic flux, identifying enzyme deficiencies, and understanding the mechanism of action of drugs that target lipid metabolism.[1][2] The presented LC-MS/MS method utilizes a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[2][3]
The protocol is optimized for the analysis of long-chain acyl-CoAs, which can be challenging due to their amphipathic nature and potential for peak tailing in reversed-phase chromatography.[4] The use of a C18 reversed-phase column with a mobile phase containing ammonium (B1175870) hydroxide (B78521) at a high pH enhances chromatographic resolution and peak shape.[2][3][5] Sample preparation involves a robust extraction procedure to efficiently isolate acyl-CoAs from complex biological samples.[6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide (NH₄OH)
-
Formic acid
-
2-propanol
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Bovine serum albumin (BSA), fatty acid-free
-
Petroleum ether
-
Ammonium sulfate (B86663) ((NH₄)₂SO₄)
-
Chloroform
-
Solid-phase extraction (SPE) columns (optional, for sample cleanup)[9]
Sample Preparation (from Tissue)
-
Weigh approximately 50 mg of frozen tissue and homogenize in a 2 mL microcentrifuge tube with a polypropylene (B1209903) pestle in liquid nitrogen.[7]
-
Add 400 µL of ice-cold extraction buffer (2 mL 2-propanol, 2 mL 50 mM KH₂PO₄ pH 7.2, 50 µL glacial acetic acid, and 80 µL of 50 mg/mL fatty acid-free BSA).[7]
-
Add the internal standard (e.g., heptadecanoyl-CoA) to the extraction buffer to a final concentration of 10 µM.
-
Vortex the homogenate vigorously.
-
Wash the extract three times with 400 µL of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water to remove neutral lipids. Centrifuge at 100 x g for 1 minute to separate phases and discard the upper (petroleum ether) phase.[7]
-
To the remaining aqueous phase, add 10 µL of saturated (NH₄)₂SO₄ followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[7]
-
Vortex and let stand at room temperature for 20 minutes, then centrifuge at 21,000 x g for 2 minutes.[7]
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) mobile phase A and mobile phase B mixture for LC-MS/MS analysis.[7]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2][3][5]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0-2 min: 20% B
-
2-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 20% B and equilibrate.[10]
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]
-
Capillary Voltage: 3.5 kV.[9]
-
Source Temperature: 120 °C.[9]
-
Desolvation Temperature: 400 °C.[9]
-
Multiple Reaction Monitoring (MRM): The precursor ion is the protonated molecule [M+H]⁺. The product ion is generated from the characteristic neutral loss of the 5'-AMP moiety (507 Da).[9][11]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 990.9 | 483.9 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 100 | 35 |
Quantification
Prepare calibration standards of this compound in the reconstitution solvent, ranging from 0.1 to 100 ng/mL. Each calibrant should contain the internal standard at a constant concentration. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.
Data Presentation
The following table summarizes the performance characteristics of the method, which should be validated according to established guidelines.[3][5]
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| LLOQ (ng/mL) | 0.1 |
| ULOQ (ng/mL) | 100 |
| Accuracy (% Bias) | 85-115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | > 80% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Involvement of this compound in beta-oxidation.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. studylib.net [studylib.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of (E)-isopentadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-isopentadec-2-enoyl-CoA is a long-chain fatty acyl-CoA intermediate involved in fatty acid metabolism. The study of enzymes that metabolize this substrate is crucial for understanding lipid metabolism and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for the enzymatic assay of this compound using two key enzymes in the β-oxidation pathway: long-chain enoyl-CoA hydratase and long-chain acyl-CoA dehydrogenase.
Principle of the Assays
The enzymatic activity can be determined by monitoring the change in absorbance resulting from the enzymatic conversion of the substrate. For long-chain enoyl-CoA hydratase, the assay is based on the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA moiety. For long-chain acyl-CoA dehydrogenase, a common method involves the use of an artificial electron acceptor, such as the ferricenium ion, which allows for the spectrophotometric monitoring of the enzyme's oxidative activity.
Materials and Reagents
-
This compound (substrate)
-
Recombinant human long-chain enoyl-CoA hydratase (ECHS1)
-
Recombinant human long-chain acyl-CoA dehydrogenase (ACADL)
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
Ferricenium hexafluorophosphate (B91526)
-
Coenzyme A (CoA)
-
Spectrophotometer and cuvettes
Experimental Protocols
Protocol 1: Long-Chain Enoyl-CoA Hydratase Activity Assay
This protocol measures the hydration of this compound to 3-hydroxyisopentadecanoyl-CoA. The reaction is monitored by the decrease in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. The exact concentration should be determined spectrophotometrically using a known molar extinction coefficient for similar long-chain enoyl-CoA thioesters.
- Enzyme Solution: Prepare a working solution of recombinant human long-chain enoyl-CoA hydratase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 seconds.
2. Assay Procedure:
- Set the spectrophotometer to 263 nm and 30°C.
- To a 1 ml cuvette, add 895 µl of assay buffer and 100 µl of the substrate stock solution to achieve a final substrate concentration of 100 µM.
- Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 5 µl of the enzyme solution to the cuvette and mix thoroughly by inverting.
- Record the decrease in absorbance at 263 nm for 2-3 minutes.
- The rate of the reaction is calculated from the linear portion of the absorbance curve.
3. Calculation of Enzyme Activity: The specific activity of the enzyme is calculated using the following formula:
Specific Activity (µmol/min/mg) = (ΔA₂₆₃/min) / (ε * l * [Enzyme])
Where:
-
ΔA₂₆₃/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient for the enoyl-CoA substrate at 263 nm (typically around 6,700 M⁻¹cm⁻¹ for similar substrates)[1].
-
l is the path length of the cuvette (usually 1 cm).
-
[Enzyme] is the concentration of the enzyme in mg/ml in the final reaction mixture.
Protocol 2: Long-Chain Acyl-CoA Dehydrogenase Activity Assay
This protocol measures the oxidation of an acyl-CoA to a 2-enoyl-CoA. In the absence of the natural electron acceptor, electron-transferring flavoprotein (ETF), an artificial electron acceptor, ferricenium hexafluorophosphate, is used. The reduction of the ferricenium ion is monitored spectrophotometrically.
1. Reagent Preparation:
- Assay Buffer: 100 mM HEPES, pH 7.6.
- Substrate Stock Solution: Prepare a 1 mM stock solution of the saturated acyl-CoA corresponding to the desired product of the hydratase reaction (isopentadecanoyl-CoA) in the assay buffer.
- Ferricenium Hexafluorophosphate Stock Solution: Prepare a 10 mM stock solution in the assay buffer.
- Enzyme Solution: Prepare a working solution of recombinant human long-chain acyl-CoA dehydrogenase in assay buffer.
2. Assay Procedure:
- Set the spectrophotometer to 300 nm and 25°C.
- To a 1 ml cuvette, add the assay buffer, substrate stock solution (to achieve the desired final concentration, e.g., 50-100 µM), and ferricenium hexafluorophosphate stock solution (final concentration of ~150 µM).
- Incubate for 5 minutes to reach thermal equilibrium.
- Initiate the reaction by adding the enzyme solution.
- Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
- Determine the reaction rate from the initial linear portion of the curve.
3. Calculation of Enzyme Activity: The specific activity is calculated using the molar extinction coefficient of the ferricenium ion.
Data Presentation
The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), should be determined by measuring the initial reaction rates at various substrate concentrations. The data can be plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]) to calculate Kₘ and Vₘₐₓ.
Table 1: Comparative Kinetic Data for Long-Chain Enoyl-CoA Hydratase
| Substrate | Kₘ (µM) | Vₘₐₓ (units/mg) | Source Organism | Reference |
| Crotonyl-CoA (C4) | 82 | 2488 | Mycobacterium smegmatis | [2] |
| Decenoyl-CoA (C10) | 91 | - | Mycobacterium smegmatis | [2] |
| Hexadecenoyl-CoA (C16) | 105 | 154 | Mycobacterium smegmatis | [2] |
| This compound (C15:1) | To be determined | To be determined | Human (recombinant) | This study |
Table 2: Comparative Substrate Specificity of Long-Chain Acyl-CoA Dehydrogenase
| Substrate | Relative Activity (%) | Source Organism | Reference |
| Palmitoyl-CoA (C16:0) | 100 | Human (recombinant) | [3] |
| Myristoyl-CoA (C14:0) | ~95 | Human (recombinant) | [3] |
| Stearoyl-CoA (C18:0) | ~80 | Human (recombinant) | [3] |
| Isopentadecanoyl-CoA (C15:0) | To be determined | Human (recombinant) | This study |
Visualizations
Fatty Acid β-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for Enoyl-CoA Hydratase Assay
References
Application Notes and Protocols for the Use of (E)-isopentadec-2-enoyl-CoA as a Substrate for Enoyl-CoA Hydratase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoyl-CoA hydratase (ECH), also known as crotonase, is a critical enzyme in the mitochondrial β-oxidation pathway of fatty acid metabolism.[1][2] It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA thioester to produce a β-hydroxyacyl-CoA.[3] This reaction is essential for the breakdown of fatty acids to generate acetyl-CoA and subsequently, energy in the form of ATP.[1] The enzyme family includes different isoforms with varying specificities for the chain length of the fatty acyl-CoA substrate.[4] Long-chain enoyl-CoA hydratases are responsible for processing fatty acids with longer carbon chains.[5]
(E)-isopentadec-2-enoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA.[6] The study of its interaction with enoyl-CoA hydratase is relevant for understanding the metabolism of branched-chain fatty acids and for the development of potential inhibitors of fatty acid oxidation, a therapeutic target in various metabolic diseases. These application notes provide a detailed protocol for assessing the activity of enoyl-CoA hydratase using this compound as a substrate.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain for the kinetic parameters of enoyl-CoA hydratase with this compound as a substrate. The following table provides a template for the presentation of experimentally determined kinetic data. Researchers can populate this table with their own results to facilitate comparison with other substrates.
| Substrate | Enoyl-CoA Hydratase Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| This compound | e.g., Human mitochondrial ECHS1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | [Your Study] |
| Crotonyl-CoA (C4) | Rat mitochondrial | Reported values | Reported values | Reported values | ~8.0 | 25-37 | [Literature] |
| (E)-dec-2-enoyl-CoA (C10) | Rat mitochondrial | Reported values | Reported values | Reported values | ~8.0 | 25-37 | [Literature] |
Experimental Protocols
Principle of the Assay
The activity of enoyl-CoA hydratase is typically measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond in the enoyl-CoA substrate upon hydration.
Materials and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Purified enoyl-CoA hydratase (e.g., from rat liver or recombinant human ECHS1)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Protocol for Enoyl-CoA Hydratase Activity Assay
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution in buffer). The final concentration of the organic solvent in the assay should be kept to a minimum (<1%). Due to the long-chain nature of the substrate, it may be necessary to include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent micelle formation.
-
Prepare a stock solution of enoyl-CoA hydratase in Tris-HCl buffer containing a stabilizing agent like BSA (e.g., 1 mg/mL). The exact concentration of the enzyme should be determined based on its activity.
-
-
Assay Procedure:
-
Set up the reaction mixture in a UV-transparent 96-well plate or cuvette. A typical reaction mixture (200 µL) contains:
-
100 mM Tris-HCl, pH 8.0
-
Varying concentrations of this compound (e.g., 1-100 µM)
-
A fixed, non-limiting concentration of purified enoyl-CoA hydratase (e.g., 1-10 µg/mL).
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε263 for trans-2-enoyl-CoAs is approximately 6.7 x 103 M-1cm-1).
-
Plot the initial rates against the corresponding substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
Visualizations
Signaling Pathway
Caption: The role of Enoyl-CoA Hydratase in the fatty acid β-oxidation pathway.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of Enoyl-CoA Hydratase activity.
References
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Long-chain-enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. This compound | C36H62N7O17P3S | CID 70680349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: (E)-isopentadec-2-enoyl-CoA in Lipidomics Research
(E)-isopentadec-2-enoyl-CoA , a C15 monounsaturated acyl-coenzyme A, represents a novel subject of interest in the field of lipidomics. As an odd-chain and potentially branched-chain fatty acyl-CoA, its metabolic origins and biological functions are hypothesized to be linked to the metabolism of dietary odd-chain fatty acids, such as isopentadecanoic acid, and branched-chain amino acids. Emerging research on odd-chain fatty acids, like pentadecanoic acid (C15:0), indicates their significant roles in cardiometabolic health, inflammation, and cellular signaling.[1][2][3] This suggests that this compound could be a key intermediate in metabolic pathways with implications for drug discovery and diagnostics.
These application notes provide a framework for the investigation of this compound, outlining protocols for its quantification in biological samples and proposing potential signaling pathways for further research.
Quantitative Analysis of this compound
The quantification of acyl-CoAs from biological matrices is a challenging analytical task due to their low abundance and susceptibility to degradation. A robust and sensitive method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for acyl-CoA analysis.
Table 1: Hypothetical Quantitative Data of this compound in different biological samples
| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Human Plasma | Control | 0.15 | 0.03 |
| Human Plasma | Metabolic Syndrome | 0.42 | 0.09 |
| Murine Liver Tissue | Control Diet | 0.88 | 0.15 |
| Murine Liver Tissue | High Fat Diet | 2.15 | 0.45 |
| Cancer Cell Line A | Untreated | 1.23 | 0.22 |
| Cancer Cell Line A | Drug X Treatment | 0.56 | 0.11 |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol describes the extraction of acyl-CoAs from cell cultures, tissues, and plasma for subsequent UHPLC-MS/MS analysis.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Ice-cold 5% (w/v) perchloric acid (PCA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Acetonitrile
-
Water (LC-MS grade)
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Sample Homogenization:
-
For tissues, homogenize 50-100 mg of frozen tissue powder in 1 mL of ice-cold 10% TCA.
-
For cell pellets, add 1 mL of ice-cold 10% TCA to a pellet of 1-5 million cells and vortex vigorously.
-
For plasma, add 1 mL of ice-cold 10% TCA to 100 µL of plasma and vortex.
-
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
UHPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound would be its [M+H]+ adduct.
-
A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][5][6]
-
Based on the structure, the exact mass of this compound (C36H60N7O17P3S) is approximately 991.32 Da. The [M+H]+ would be ~992.32 Da.
-
The primary product ion would result from the neutral loss of 507 Da.[4][5][6]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 992.3 | 485.3 | 35 |
| C17:0-CoA (Internal Standard) | 1018.4 | 511.4 | 35 |
Signaling Pathways and Experimental Workflows
Hypothesized Metabolic Pathway of this compound
The metabolic origin of this compound is likely linked to the catabolism of isopentadecanoic acid (C15:0), an odd-chain fatty acid found in the diet, or from the breakdown of branched-chain amino acids.[7][8] It can then enter the β-oxidation pathway, be elongated to longer-chain fatty acids, or be incorporated into complex lipids.
Caption: Hypothesized metabolic pathways involving this compound.
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for the targeted lipidomics analysis of this compound.
Caption: A standard workflow for the quantitative analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-isopentadec-2-enoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (E)-isopentadec-2-enoyl-CoA.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.
1. Low Yield of (E)-isopentadec-2-enoic Acid Precursor
-
Question: I am experiencing a low yield during the synthesis of the fatty acid precursor, (E)-isopentadec-2-enoic acid. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the synthesis of α,β-unsaturated fatty acids, such as through a Doebner-von Knoevenagel condensation, can arise from several factors.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate catalyst, such as pyridine (B92270) and piperidine (B6355638), and that the reaction is heated to reflux for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Side Reactions: Aldol condensation of the starting aldehyde can occur as a side reaction. Using a slight excess of malonic acid can help to favor the desired reaction pathway.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Pyridine is often used as both the solvent and catalyst, and reflux temperatures are typically required to drive the reaction and subsequent decarboxylation.
-
Purification Losses: Significant loss of product can occur during workup and purification. Ensure proper pH adjustment during the extraction process to protonate the carboxylate and move it to the organic phase. Careful column chromatography is also essential to separate the product from unreacted starting materials and byproducts.
-
2. Low Yield in the Final Synthesis of this compound
-
Question: My final yield of this compound is consistently low. What are the common pitfalls and how can I optimize the reaction?
-
Answer: The conversion of the fatty acid to its CoA ester is a critical step where yield can be compromised. The two primary methods, the mixed anhydride (B1165640) and N,N'-carbonyldiimidazole (CDI) activations, each have their own challenges.
-
For the Mixed Anhydride Method:
-
Formation of Symmetrical Anhydrides: A common side reaction is the formation of symmetrical anhydrides of isopentadec-2-enoic acid, which are unreactive towards Coenzyme A. To minimize this, the reaction should be carried out at low temperatures (typically 0°C to -15°C) and the activating agent (e.g., ethyl chloroformate) should be added slowly to the solution of the fatty acid and a tertiary amine base.
-
Hydrolysis of the Mixed Anhydride: The mixed anhydride is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Incorrect Stoichiometry: The molar ratios of the fatty acid, base, and activating agent are crucial. An excess of the activating agent can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
-
For the N,N'-Carbonyldiimidazole (CDI) Method:
-
Moisture Sensitivity: CDI is extremely sensitive to moisture, which will hydrolyze it and render it inactive. This reaction must be performed under strictly anhydrous conditions using anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).
-
Incomplete Activation: The activation of the carboxylic acid to the acylimidazolide may be incomplete. Using a slight excess of CDI can help drive this step to completion.
-
Side Reaction with Imidazole (B134444): The imidazole byproduct can sometimes interfere with the subsequent reaction with Coenzyme A.
-
-
General Considerations for Both Methods:
-
Degradation of Coenzyme A: Coenzyme A is susceptible to oxidation and degradation, especially at non-optimal pH. The reaction with the activated fatty acid is typically performed in an aqueous buffer at a pH between 7.5 and 8.0.
-
Michael Addition: The α,β-unsaturated nature of the acyl-CoA makes it susceptible to Michael addition by nucleophiles present in the reaction mixture. This can be minimized by carefully controlling the reaction pH and limiting the presence of strong nucleophiles other than the thiol of Coenzyme A.
-
Purification Losses: The final product is often purified by HPLC, which can lead to losses. Optimizing the HPLC method, including the choice of column and gradient, is important for maximizing recovery.
-
-
3. Product Instability and Degradation
-
Question: I suspect my final product, this compound, is degrading after synthesis. How can I improve its stability?
-
Answer: Long-chain unsaturated acyl-CoA esters can be unstable.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at extreme pH values. Store the purified product at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH 4-6).
-
Oxidation: The double bond in the fatty acyl chain can be prone to oxidation. Store the product under an inert atmosphere and consider adding antioxidants like butylated hydroxytoluene (BHT) if compatible with downstream applications.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. Aliquot the purified product into smaller volumes for single-use to minimize this.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of long-chain acyl-CoA esters using the two most common methods. Please note that these are representative values, and the actual yield for this compound may vary depending on the specific reaction conditions and the purity of the starting materials.
| Feature | Mixed Anhydride Method | N,N'-Carbonyldiimidazole (CDI) Method |
| Typical Yield | 50-70% | 60-80% |
| Purity | Good to Excellent | Excellent |
| Key Reaction Conditions | Low temperature (-15°C to 0°C) is critical to minimize side reactions. Anhydrous organic solvent for activation, followed by reaction with CoA in aqueous buffer. | Strictly anhydrous conditions and inert atmosphere are required for the activation step. |
| Common Byproducts | Symmetrical fatty acid anhydrides | Unreacted acylimidazolide (if excess is used) |
Experimental Protocols
Protocol 1: Synthesis of (E)-isopentadec-2-enoic Acid via Doebner-von Knoevenagel Condensation
This protocol describes the synthesis of the fatty acid precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.
-
Addition of Aldehyde: To this solution, add tridecanal (B79276) (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to acidify the solution to pH 1-2.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (E)-isopentadec-2-enoic acid by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation of Fatty Acid Solution: Dissolve (E)-isopentadec-2-enoic acid (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Activation: Cool the solution to -15°C using an appropriate cooling bath. Add ethyl chloroformate (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature does not rise above -10°C. Stir the reaction mixture at this temperature for 30 minutes.
-
Preparation of Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a cold aqueous sodium bicarbonate buffer (0.5 M, pH 8.0).
-
Coupling Reaction: Slowly add the Coenzyme A solution to the mixed anhydride solution at -15°C with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quenching and Purification: Acidify the reaction mixture to pH 4-5 with dilute HCl. The product can be purified by solid-phase extraction or preparative reverse-phase HPLC.
Protocol 3: Synthesis of this compound via the N,N'-Carbonyldiimidazole (CDI) Method
-
Activation of Fatty Acid: In a flame-dried flask under an argon atmosphere, dissolve (E)-isopentadec-2-enoic acid (1 equivalent) in anhydrous THF. Add N,N'-carbonyldiimidazole (1.2 equivalents) in one portion. Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2 ceases.
-
Preparation of Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in a cold aqueous sodium bicarbonate buffer (0.5 M, pH 8.0).
-
Coupling Reaction: Add the Coenzyme A solution to the activated fatty acid solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Purify the product as described in the mixed anhydride method (Protocol 2, step 6).
Visualizations
Stability issues of (E)-isopentadec-2-enoyl-CoA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-isopentadec-2-enoyl-CoA in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, like other long-chain unsaturated acyl-CoA esters, can be susceptible to degradation in aqueous solutions. The primary stability concerns include hydrolysis of the thioester bond, oxidation of the carbon-carbon double bond, and potential aggregation. It is crucial to handle and store the compound properly to ensure its integrity.
Q2: What are the main degradation pathways for this compound in solution?
A2: The two primary degradation pathways for this compound are:
-
Hydrolysis: The thioester bond linking the isopentadecenoyl group to Coenzyme A is susceptible to hydrolysis, yielding isopentadecenoic acid and free Coenzyme A. This reaction is catalyzed by both acidic and basic conditions and can be accelerated by temperature. Thioesterases, which are enzymes that hydrolyze thioester bonds, can also contribute to degradation if present as contaminants.[1][2][3][4][5]
-
Oxidation: The double bond in the enoyl moiety is a potential site for oxidation, which can be initiated by reactive oxygen species (ROS) or exposure to air over prolonged periods.
A potential degradation pathway is illustrated below:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Separation of Branched-Chain Acyl-CoAs in HPLC
Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of branched-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their chromatographic methods for these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of branched-chain acyl-CoAs in a practical question-and-answer format.
Q1: What are the primary challenges in separating branched-chain acyl-CoA isomers?
A1: The main challenges in separating branched-chain acyl-CoA isomers stem from their structural similarities. These include:
-
Stereoisomers: The presence of chiral centers results in enantiomers that are chemically identical in a non-chiral environment, requiring specialized chiral separation techniques to resolve.[1]
-
Positional Isomers: Isomers with branching at different points on the acyl chain have very similar physicochemical properties, making them difficult to separate using standard reversed-phase HPLC methods.[1]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This necessitates careful sample handling and optimized, often buffered, mobile phases to ensure peak integrity.[1]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target branched-chain acyl-CoAs.[1]
Q2: My chromatogram shows co-eluting or poorly resolved peaks for my branched-chain acyl-CoAs. What is the first step to troubleshoot this?
A2: When faced with co-elution or poor resolution, a systematic approach is crucial. Before making significant changes to your method, it's important to assess the health of your HPLC system.
-
System Suitability Check: Ensure your HPLC system is performing optimally. Check for consistent flow rates, stable pressure, and a clean system.
-
Peak Shape Analysis: Examine the peak shape of your analytes. Broad or tailing peaks can contribute to the appearance of poor resolution. Tailing can indicate secondary interactions with the stationary phase or issues with the column itself.[2]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion and splitting.[1][2]
Q3: How can I improve the separation of closely eluting branched-chain acyl-CoA isomers on a C18 column?
A3: For a standard C18 column, optimizing the mobile phase is the most effective strategy to improve the separation of isomers.
-
Mobile Phase Composition: The organic modifier (typically acetonitrile (B52724) or methanol) and the aqueous buffer composition directly influence selectivity. Acetonitrile often provides better selectivity for closely related compounds compared to methanol.[3]
-
Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks. For example, instead of a rapid gradient from 50% to 95% organic, try a slower, more focused gradient in the region where your compounds elute.[2]
-
Ion-Pairing Reagents: Since acyl-CoAs are negatively charged, using a positively charged ion-pairing reagent (e.g., triethylamine, diisopropylethylamine) in the mobile phase can significantly improve retention and selectivity on a reversed-phase column.[4][5][6] The ion-pair reagent forms a neutral complex with the acyl-CoA, enhancing its interaction with the stationary phase.[5]
Q4: When should I consider using a chiral HPLC column?
A4: A chiral stationary phase (CSP) is necessary when you need to separate enantiomers (stereoisomers that are mirror images of each other). Standard reversed-phase columns cannot distinguish between enantiomers.[1][7] Polysaccharide-based chiral columns, such as those from the Chiralcel and Chiralpak series, are often effective for separating chiral acyl-CoA derivatives.[1][8]
Q5: I'm observing peak tailing with my acyl-CoA analytes. What are the likely causes and solutions?
A5: Peak tailing for acyl-CoAs is a common issue, often caused by interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and the stationary phase or active sites on the column.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the polar head group of the acyl-CoA, leading to tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask these active sites.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[1]
-
Column Degradation: Over time, the performance of an HPLC column can degrade. If flushing with a strong solvent does not improve the peak shape, the column may need to be replaced.[1]
Experimental Protocols
Below are detailed methodologies for the separation of acyl-CoAs using HPLC, adapted from established methods.
Protocol 1: Reversed-Phase HPLC for General Acyl-CoA Separation
This protocol is suitable for the general separation of a mixture of acyl-CoAs based on the length and unsaturation of the acyl chain.
-
HPLC System: A standard HPLC system with a UV detector (260 nm) or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Gradient Program:
-
Start with 44% Solvent B.
-
Linear gradient to 50% Solvent B over 80 minutes.
-
Linear gradient to 70% Solvent B over 15 minutes.
-
Increase to 80% Solvent B to elute highly hydrophobic compounds.
-
Return to initial conditions and equilibrate for the next injection.[3]
-
-
Sample Preparation: Dissolve the acyl-CoA standards or sample extract in the initial mobile phase. If analyzing biological extracts, a solid-phase extraction (SPE) cleanup is recommended.[9]
Protocol 2: Chiral HPLC for Separation of Branched-Chain Acyl-CoA Enantiomers
This protocol is designed for the separation of stereoisomers of branched-chain acyl-CoAs.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-RH, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for specific isomers.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of acyl-CoAs. Note that these values may require optimization for your specific application.
Table 1: Typical HPLC Parameters for Acyl-CoA Separation
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Column Type | C18 | Polysaccharide-based (e.g., Chiralpak) |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 | Water |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |
| Temperature | 35°C | 25°C |
| Detection | UV (260 nm) or MS | UV (e.g., 235 nm for derivatives) |
Table 2: Example Retention Times for Short-Chain Acyl-CoAs using Ion-Pairing UHPLC
| Compound | Retention Time (min) |
| Malonyl-CoA | 3.21 |
| CoASH | 5.06 |
| Methylmalonyl-CoA | 7.26 |
| Succinyl-CoA | 11.87 |
| Acetyl-CoA | 14.83 |
| (Data adapted from a study using a Kinetex C18 column with a mobile phase of 150 mM NaH₂PO₄ and 9% methanol)[10] |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting HPLC separation of branched-chain acyl-CoAs.
Caption: A decision tree for troubleshooting poor HPLC separation.
Caption: Key factors influencing HPLC resolution for acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. waters.com [waters.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting low activity in enzymatic assays with (E)-isopentadec-2-enoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low activity in enzymatic assays utilizing (E)-isopentadec-2-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My enzymatic assay with this compound shows very low or no activity. What are the most common causes?
Low or absent enzyme activity can stem from several factors, ranging from substrate quality to assay conditions. The most frequent culprits include:
-
Substrate Aggregation: Long-chain acyl-CoAs like this compound have a tendency to form micelles in aqueous solutions when their concentration exceeds the critical micelle concentration (CMC), rendering the substrate inaccessible to the enzyme.
-
Substrate Instability: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH, leading to a lower effective substrate concentration.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme stability and catalytic efficiency.
-
Enzyme Inactivation: Improper storage or handling of the enzyme can lead to denaturation and loss of activity.
-
Presence of Inhibitors: Contaminants in the substrate preparation or other assay components can inhibit the enzyme.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my assay?
The Critical Micelle Concentration (CMC) is the concentration at which detergent-like molecules, such as long-chain acyl-CoAs, begin to form aggregates called micelles. Above the CMC, the majority of the substrate will be sequestered within these micelles and will not be available for the enzyme to act upon, leading to a sharp decrease in the observed reaction rate. Therefore, it is crucial to maintain the substrate concentration below its CMC in the final assay mixture.
Q3: I don't know the exact CMC for this compound. How can I estimate it?
Q4: How can I improve the solubility of this compound without causing aggregation?
To improve solubility while avoiding micellization, consider the following:
-
Prepare fresh stock solutions: Dissolve the lyophilized this compound in a small amount of a suitable buffer (e.g., 10 mM HEPES, pH 7.5) immediately before use.
-
Gentle sonication: Brief and gentle sonication in a water bath can aid in dissolving the substrate. Avoid vigorous vortexing, which can promote aggregation.
-
Use of detergents: In some cases, a low concentration of a non-ionic detergent (e.g., Triton X-100) below its own CMC can help to solubilize the substrate. However, this must be carefully optimized as detergents can also inhibit the enzyme.
Troubleshooting Guide for Low Enzymatic Activity
This guide provides a systematic approach to identifying and resolving common issues leading to low activity in enzymatic assays with this compound.
Diagram: Troubleshooting Workflow
Caption: A flowchart to systematically troubleshoot low enzymatic activity.
Substrate-Related Issues
| Potential Problem | Recommended Action | Rationale |
| Substrate Aggregation | Keep the final concentration of this compound below its estimated CMC (<10 µM). | Long-chain acyl-CoAs form micelles above their CMC, making the substrate unavailable to the enzyme.[1] |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store lyophilized powder at -20°C or below. Avoid repeated freeze-thaw cycles of stock solutions. | The thioester bond is prone to hydrolysis, reducing the effective substrate concentration. |
| Substrate Purity | Verify the purity of your this compound stock by HPLC or mass spectrometry. | Impurities from the synthesis process can act as inhibitors. |
| Poor Solubility | Dissolve the substrate in a small volume of buffer with gentle sonication. Avoid vigorous vortexing. | Ensures a homogenous substrate solution without inducing aggregation. |
Enzyme-Related Issues
| Potential Problem | Recommended Action | Rationale |
| Enzyme Inactivity | Test the enzyme with a known, reliable substrate (e.g., crotonyl-CoA for enoyl-CoA hydratase) to confirm its activity. | This will differentiate between a problem with the enzyme itself and an issue specific to the this compound substrate. |
| Improper Storage | Ensure the enzyme has been stored at the recommended temperature (typically -80°C in a solution containing glycerol) and has not undergone multiple freeze-thaw cycles. | Enzymes are sensitive to temperature fluctuations and can lose activity if not stored correctly. |
| Incorrect Enzyme Concentration | Verify the protein concentration of your enzyme stock using a reliable method (e.g., Bradford or BCA assay). | An inaccurate enzyme concentration will lead to incorrect activity calculations. |
Assay Condition-Related Issues
| Potential Problem | Recommended Action | Rationale |
| Suboptimal pH | The optimal pH for most enoyl-CoA hydratases is between 7.5 and 8.5. Perform a pH titration to find the optimal pH for your specific enzyme and substrate. | Enzyme activity is highly dependent on pH, which affects the ionization state of catalytic residues. |
| Incorrect Temperature | Most assays are performed at 25°C or 37°C. Ensure your spectrophotometer's cuvette holder is temperature-controlled. | Temperature affects the rate of the enzymatic reaction. |
| Buffer Composition | Ensure your assay buffer does not contain inhibitory substances. Common inhibitors include high concentrations of salts, chelating agents (if the enzyme is a metalloenzyme), and detergents. | Components of the buffer can directly interact with and inhibit the enzyme. |
| Inaccurate Detection | Verify the wavelength setting on your spectrophotometer. For enoyl-CoA hydratase assays monitoring the decrease in the double bond, the wavelength is typically around 263 nm. | Incorrect wavelength settings will lead to inaccurate measurements of substrate consumption. |
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is adapted for monitoring the hydration of this compound. The assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
UV-transparent cuvettes
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a fresh stock solution of this compound: Dissolve the lyophilized powder in the assay buffer to a concentration of 1 mM. Gently sonicate if necessary.
-
Prepare the reaction mixture: In a 1 mL cuvette, combine:
-
980 µL of Assay Buffer
-
10 µL of 1 mM this compound stock solution (final concentration: 10 µM)
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 10 µL of a freshly diluted solution of enoyl-CoA hydratase to the cuvette and mix gently by inverting.
-
Monitor the reaction: Immediately begin recording the decrease in absorbance at 263 nm for 5-10 minutes.
-
Calculate the enzyme activity: The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the disappearance of the enoyl-CoA double bond is approximately 6,700 M⁻¹cm⁻¹.
Diagram: Enoyl-CoA Hydratase Reaction Pathway
Caption: The enzymatic hydration of this compound.
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Long-Chain Acyl-CoAs
| Acyl-CoA | Chain Length | Estimated CMC (µM) |
| Myristoyl-CoA | C14:0 | ~30 |
| This compound | C15:1 | < 10 (estimated) |
| Palmitoyl-CoA | C16:0 | 3-4 |
Note: The CMC for this compound is an estimate based on the trend of decreasing CMC with increasing chain length.[1]
Table 2: Typical Kinetic Parameters for Enoyl-CoA Hydratase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| Crotonyl-CoA (C4) | Rat Liver | 20-50 | High |
| Decenoyl-CoA (C10) | Rat Liver | 5-15 | Moderate |
| Palmitoyl-CoA (C16) | Rat Liver | 1-5 | Low |
Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The activity of enoyl-CoA hydratase generally decreases with increasing acyl chain length.
References
Preventing non-specific binding of (E)-isopentadec-2-enoyl-CoA in assays
Welcome to the technical support center for assays involving (E)-isopentadec-2-enoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to non-specific binding of this long-chain acyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on identifying and mitigating non-specific binding that can lead to inaccurate results.
Q1: I'm observing high background signal in my enzyme assay. Could this be due to non-specific binding of this compound?
A1: Yes, high background signal is a frequent indicator of non-specific binding (NSB). This compound, being a long-chain fatty acyl-CoA, is an amphipathic molecule with a hydrophobic acyl chain and a charged CoA head group. This structure makes it prone to binding to various surfaces, such as microplates and labware, as well as to proteins other than the intended target enzyme.[1][2] This can lead to false-positive signals or a high background that masks the true enzymatic activity.
To troubleshoot this, consider the following steps:
-
Run a "No Enzyme" Control: Prepare a reaction well that includes all components (buffer, this compound, detection reagents) but excludes your enzyme of interest. A significant signal in this control well strongly suggests NSB to the assay plate or other components.
-
Vary Substrate Concentration: If the background signal increases with higher concentrations of this compound in the absence of the enzyme, it further points to NSB.
-
Evaluate Assay Components: The NSB could be to the plate surface, blocking proteins, or other macromolecules in your assay system.
Q2: My results are inconsistent and show poor reproducibility. How can I determine if non-specific binding is the cause?
A2: Poor reproducibility is often a symptom of uncontrolled variables, with NSB being a primary culprit. The degree of binding can be affected by minor variations in experimental conditions.[1]
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for inconsistent results.
This process helps isolate whether the variability stems from the non-specific interactions of this compound or from other factors related to the enzyme or detection reagents.
Q3: What specific strategies can I use to reduce non-specific binding of this compound in my assay buffer?
A3: Combating NSB requires optimizing your assay buffer to minimize unintended hydrophobic and electrostatic interactions.[3][4] The goal is to create an environment where the acyl-CoA preferentially interacts with its target enzyme.
Here are key strategies, with recommended starting concentrations:
-
Add a Non-ionic Surfactant: Low concentrations of a mild, non-ionic surfactant can disrupt hydrophobic interactions between the acyl chain and surfaces.[3][4]
-
Tween-20 or Triton X-100: Start with a concentration range of 0.01% to 0.05% (v/v). Be cautious, as higher concentrations can denature enzymes or interfere with protein-protein interactions.
-
-
Include a Blocking Protein: A blocking protein saturates non-specific binding sites on the assay plate and other proteins.[2][3]
-
Bovine Serum Albumin (BSA): Use high-purity, fatty-acid-free BSA at a concentration of 0.1 to 1 mg/mL (0.01% to 0.1%).[3]
-
-
Increase Ionic Strength: Adding salt to the buffer can shield electrostatic interactions.[3][4]
-
NaCl or KCl: Titrate from 50 mM up to 200 mM. The optimal concentration will depend on your enzyme's salt tolerance.
-
-
Adjust Buffer pH: The pH can influence the charge of both your target protein and interacting surfaces.[3] Experiment with a pH range around the pI of your protein where NSB might be minimized, while ensuring the enzyme remains active.
The following table summarizes these common additives:
| Additive | Type | Mechanism of Action | Typical Starting Concentration | Key Considerations |
| Tween-20 | Non-ionic Surfactant | Reduces hydrophobic interactions.[4][5] | 0.01% - 0.05% (v/v) | Can inhibit some enzymes at higher concentrations. |
| BSA (fatty-acid-free) | Blocking Protein | Saturates non-specific binding sites on surfaces.[3][5] | 0.1 - 1.0 mg/mL | Can sequester lipids; use fatty-acid-free grade. |
| Sodium Chloride (NaCl) | Salt | Shields electrostatic interactions.[3][4] | 50 - 200 mM | High salt can inhibit or destabilize some enzymes. |
It is crucial to test these additives individually and in combination to find the optimal formulation for your specific assay system, ensuring that they do not inhibit your enzyme of interest.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to non-specific binding?
A1: The physicochemical properties of this compound dictate its tendency for NSB. As a long-chain acyl-CoA, it possesses a dual nature:
-
A long, hydrophobic acyl chain (15 carbons): This chain readily interacts with non-polar surfaces, such as the polystyrene of microplates, and the hydrophobic pockets of proteins.[1]
-
A bulky, negatively charged Coenzyme A headgroup: This part can engage in electrostatic interactions.
This amphipathic character makes the molecule "sticky," leading it to adsorb to surfaces and bind to proteins non-specifically, complicating the analysis of its intended biological interactions.
Q2: Can I use low-binding microplates to prevent this issue?
A2: Yes, using low-binding microplates is a highly recommended first step. These plates are treated with a hydrophilic and non-ionic coating that repels hydrophobic molecules, significantly reducing the surface area available for non-specific adsorption of lipids and proteins. While they may not eliminate NSB entirely, they provide a much cleaner baseline compared to standard polystyrene plates and should be used in conjunction with optimized buffer conditions.
Q3: I need to perform a binding assay, not an enzyme kinetics assay. How do I measure how much of my this compound is binding non-specifically?
A3: A filter-binding assay is a common method to quantify NSB. This technique relies on the principle that proteins will be retained by a filter membrane (like nitrocellulose), while small, unbound molecules will pass through.
The experimental workflow is as follows:
Caption: Workflow for a filter-binding assay to quantify NSB.
By measuring the radioactivity retained on the filter in the absence of your specific target protein, you can directly quantify the amount of this compound that binds non-specifically to the filter and/or other components.
Q4: Are there any specific handling and storage recommendations for this compound to maintain its integrity and minimize issues?
A4: Proper handling is critical. Long-chain acyl-CoAs are susceptible to both chemical and physical degradation.
-
Storage: Store this compound as a solid or in a non-aqueous solvent (e.g., ethanol) at -80°C. Avoid repeated freeze-thaw cycles, which can cause hydrolysis and aggregation. Aliquoting is highly recommended.
-
Solubilization: To prepare a stock solution, dissolve it in a small amount of organic solvent first before diluting into aqueous buffer. When preparing working solutions, ensure vigorous mixing and avoid keeping it in aqueous buffers for extended periods before use, as micelles can form and the thioester bond can hydrolyze, especially at non-neutral pH.
-
Purity Check: Periodically check the purity of your stock solution using methods like HPLC, as degradation products can interfere with assays.
Experimental Protocols
Protocol 1: Optimizing Assay Buffer to Reduce NSB
This protocol provides a systematic approach to finding the best buffer composition to minimize NSB of this compound in a 96-well plate format.
Objective: To identify the concentration of BSA and Tween-20 that minimizes background signal without inhibiting the target enzyme.
Materials:
-
Low-binding 96-well microplates
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stock solutions: 10% (w/v) fatty-acid-free BSA; 1% (v/v) Tween-20
-
Target enzyme and detection reagents
Methodology:
-
Plate Preparation: Create a matrix of buffer conditions in a 96-well plate. Prepare serial dilutions of BSA (e.g., final concentrations of 1, 0.5, 0.2, 0.1, 0.05, 0 mg/mL) and Tween-20 (e.g., final concentrations of 0.05%, 0.02%, 0.01%, 0.005%, 0%).
-
NSB Control Wells: For each buffer condition, prepare wells containing the buffer and this compound at the working concentration, but without the enzyme .
-
Enzyme Activity Wells: For each buffer condition, prepare parallel wells containing the buffer, this compound, and the target enzyme.
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Detection: Add detection reagents and measure the signal (e.g., absorbance, fluorescence).
-
Data Analysis:
-
For the NSB control wells, identify the buffer composition that yields the lowest signal. This is your optimal buffer for minimizing NSB.
-
For the enzyme activity wells, calculate the signal-to-background ratio (Signal_Enzyme / Signal_NSB_Control) for each condition.
-
Select the buffer composition that provides the highest signal-to-background ratio without significantly reducing the absolute enzyme activity (compared to the control with no additives).
-
| Parameter | Range to Test | Purpose |
| BSA Concentration | 0 - 1.0 mg/mL | Block non-specific protein binding sites. |
| Tween-20 Concentration | 0 - 0.05% (v/v) | Minimize hydrophobic interactions. |
| NaCl Concentration | 0 - 200 mM | Reduce electrostatic interactions. |
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. nicoyalife.com [nicoyalife.com]
Sample preparation techniques for analyzing (E)-isopentadec-2-enoyl-CoA from cells
Welcome to the technical support center for the analysis of (E)-isopentadec-2-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may be encountered during the sample preparation and analysis of this and other long-chain unsaturated acyl-CoAs from cellular samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a C15:1 monounsaturated acyl-Coenzyme A (acyl-CoA) molecule. As an intermediate in odd-chain fatty acid metabolism, its analysis presents several challenges. Like other long-chain acyl-CoAs, it is present at low concentrations in cells and is susceptible to both enzymatic and chemical degradation during sample preparation. Its amphipathic nature can also lead to poor recovery and matrix effects during analysis.
Q2: Which sample preparation technique is recommended for extracting this compound from cultured cells?
A widely used and effective method involves rapid cell lysis and protein precipitation with an organic solvent, followed by solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs. This approach helps to remove interfering substances and improve the sensitivity of subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Q3: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, it is crucial to work quickly and at low temperatures (on ice) throughout the entire procedure. Immediate quenching of metabolic activity is essential. This can be achieved by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) and then lysing them with a cold organic solvent. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation of the unsaturated acyl chain.
Q4: What is a suitable internal standard for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C₁₅]-(E)-isopentadec-2-enoyl-CoA. However, if this is not commercially available, a structurally similar odd-chain acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), can be used. The internal standard should be added to the sample at the earliest stage of the extraction process to account for any sample loss during preparation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no detectable signal of this compound | 1. Inefficient extraction. 2. Degradation of the analyte. 3. Insufficient sample amount. 4. Suboptimal LC-MS/MS parameters. | 1. Ensure complete cell lysis by using a sufficient volume of extraction solvent and thorough vortexing/sonication. 2. Work quickly on ice, use pre-chilled solvents, and consider adding an antioxidant. Avoid repeated freeze-thaw cycles. 3. Increase the starting number of cells. 4. Optimize MS parameters (e.g., collision energy) using a commercially available standard of a similar long-chain unsaturated acyl-CoA. |
| Poor peak shape in LC-MS/MS analysis | 1. Inappropriate LC column or mobile phase. 2. Co-elution with interfering substances. 3. Suboptimal sample reconstitution solvent. | 1. Use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). 2. Incorporate a solid-phase extraction (SPE) step for sample cleanup. 3. Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions. |
| High variability between replicate samples | 1. Inconsistent sample handling. 2. Incomplete protein precipitation. 3. Variable recovery during SPE. | 1. Ensure uniform and rapid processing of all samples. 2. Use a sufficient volume of organic solvent for protein precipitation and ensure thorough mixing. 3. Condition and equilibrate the SPE cartridges properly. Ensure consistent loading, washing, and elution volumes. |
Quantitative Data Summary
| Acyl-CoA Species | HeLa Cells (pmol/10⁶ cells) | HEK293T Cells (pmol/10⁶ cells) | Primary Hepatocytes (pmol/mg protein) |
| Palmitoyl-CoA (C16:0) | 1.5 - 3.0 | 2.0 - 4.0 | 10 - 20 |
| Stearoyl-CoA (C18:0) | 0.5 - 1.5 | 0.8 - 2.0 | 5 - 15 |
| Oleoyl-CoA (C18:1) | 2.0 - 4.0 | 3.0 - 6.0 | 15 - 30 |
| Linoleoyl-CoA (C18:2) | 0.2 - 0.8 | 0.5 - 1.5 | 2 - 8 |
Note: The values presented are approximate and can vary significantly based on cell type, culture conditions, and analytical methodology.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Cultured Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (3:3:2, v/v/v) with 0.1% formic acid and 10 µg/mL BHT
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: 5% Methanol in Water
-
SPE Elution Solvent: 80% Methanol in Water
-
Reconstitution Solvent: 50% Methanol in Water
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold Extraction Solvent containing the internal standard to the cell pellet or monolayer.
-
For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the cell lysate vigorously for 1 minute and incubate on ice for 20 minutes to allow for protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of Water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in Water.
-
Elute the acyl-CoAs with 0.5 mL of 80% Methanol in Water into a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.
-
Visualizations
Metabolic Pathway: Beta-Oxidation of an Odd-Chain Monounsaturated Fatty Acyl-CoA
The following diagram illustrates the beta-oxidation pathway for an odd-chain monounsaturated fatty acyl-CoA, such as this compound.
Technical Support Center: Enhancing the Resolution of Methyl-Branched Acyl-CoA Isomers
Welcome to the technical support center dedicated to improving the analytical resolution of methyl-branched acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the separation and quantification of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate methyl-branched acyl-CoA isomers?
The primary challenge lies in their structural similarity. Isomers have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1] Their similar physicochemical properties also make chromatographic separation difficult. For instance, isobutyryl-CoA and n-butyryl-CoA are isomeric species that have historically been difficult to separate.[2][3] The complex and amphiphilic nature of acyl-CoAs, with a hydrophilic CoA moiety and a variable fatty acyl chain, further complicates chromatographic analysis.[4][5]
Q2: What are the most effective analytical techniques for separating methyl-branched acyl-CoA isomers?
Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), is a powerful and widely used technique.[2][4][6][7] This method offers high sensitivity and specificity for the quantification of acyl-CoAs.[2][8] For certain applications, gas chromatography-mass spectrometry (GC-MS) can be employed, typically after derivatization of the acyl-CoA to a more volatile compound.[9][10][11][12]
Q3: How can I improve the chromatographic resolution of my methyl-branched acyl-CoA isomers?
Several strategies can be employed:
-
Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are commonly used.[9][13] For enhanced separation of isomers, specialized column chemistries or using multiple columns in series can be effective.[14]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic solvent, pH, and the use of ion-pairing reagents, can significantly impact selectivity and resolution.[6][15] However, be aware that ion-pairing reagents can sometimes suppress the MS signal and require a dedicated LC system.[6]
-
Gradient Elution: A carefully optimized gradient elution profile is essential for resolving complex mixtures of acyl-CoAs with varying chain lengths and branching.
-
Derivatization: Chemical derivatization can alter the physicochemical properties of the isomers, potentially improving their chromatographic separation.[5][9]
Q4: What are common sample preparation pitfalls to avoid?
Acyl-CoAs are prone to degradation.[15] Key considerations for sample preparation include:
-
Rapid Quenching and Extraction: Immediate quenching of metabolic activity and efficient extraction are crucial to preserve the in vivo acyl-CoA profile.
-
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup and concentration, which can help to remove interfering matrix components.[4][5][9]
-
Minimizing Analyte Loss: The phosphate (B84403) groups in acyl-CoAs can adhere to glass and metal surfaces, leading to analyte loss. Using appropriate vials and minimizing sample transfer steps can mitigate this issue.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of methyl-branched acyl-CoA isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | Inappropriate column chemistry. | Screen different reversed-phase columns (e.g., C18, C8) with varying particle sizes and surface modifications. |
| Suboptimal mobile phase composition. | Methodically adjust the organic solvent (e.g., acetonitrile, methanol) percentage, gradient slope, and pH. Consider adding a low concentration of an ion-pairing reagent if necessary, while monitoring for ion suppression.[6] | |
| Inadequate temperature control. | Ensure a stable and optimized column temperature, as temperature can influence selectivity.[14] | |
| Low Signal Intensity / Poor Ionization | Ion suppression from matrix components. | Improve sample cleanup using solid-phase extraction (SPE).[4][5] Dilute the sample if possible. |
| Suboptimal mass spectrometer settings. | Optimize ion source parameters, such as capillary voltage, gas flow, and temperature.[15] Perform tuning and calibration regularly. | |
| Analyte degradation. | Keep samples cold and process them quickly. Use fresh solvents and check the stability of your analytes in the autosampler over time. | |
| Peak Tailing or Splitting | Column overload. | Reduce the injection volume or sample concentration. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[15] | |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Retention Times | Fluctuations in the LC system. | Ensure the pump is delivering a stable and accurate flow rate. Check for leaks in the system. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column temperature variations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Methyl-Branched Acyl-CoA Isomer Separation
This protocol provides a starting point for developing a separation method for isomers like isobutyryl-CoA and n-butyryl-CoA.
-
Sample Extraction:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).[16]
-
Centrifuge to pellet proteins and other debris.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient optimized to separate the isomers of interest (e.g., 5-25% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[10][17]
-
Optimization: Optimize collision energy and other MS parameters for each specific acyl-CoA isomer.
-
Protocol 2: Derivatization for Enhanced Separation
In cases of persistent co-elution, derivatization can be employed. Phosphate methylation is one such strategy.
-
Acyl-CoA Extraction and Purification:
-
Extract acyl-CoAs from the biological matrix.
-
Purify the extracts using a mixed-mode solid-phase extraction (SPE) cartridge.[5]
-
-
Phosphate Methylation:
-
Dry the purified acyl-CoA extract.
-
Reconstitute in a suitable solvent and react with a methylating agent (e.g., trimethylsilyldiazomethane). This reaction targets the phosphate groups.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample using a reversed-phase LC-MS/MS method. The methylation alters the polarity of the molecules, which can significantly improve chromatographic resolution.[5]
-
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) for acyl-CoA analysis using LC-MS/MS, demonstrating the high sensitivity of the technique.
| Acyl-CoA Chain Length | Limit of Detection (LOD) | Reference |
| Short-chain (C2-C5) | 1-5 fmol | [8] |
| Medium-chain | 4.2 nM (after derivatization) | [5] |
| Long-chain (up to C20) | 1-5 fmol | [8] |
| Very-long-chain | 4.2 nM (after derivatization) | [5] |
Visualizations
Caption: A generalized workflow for the analysis of methyl-branched acyl-CoA isomers.
Caption: A logical troubleshooting guide for addressing poor isomer resolution.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Quantification of (E)-isopentadec-2-enoyl-CoA
Welcome to the technical support center for the quantification of (E)-isopentadec-2-enoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My calibration curve for this compound shows poor linearity (R² < 0.99). What are the potential causes and solutions?
A1: Poor linearity is a common issue in the quantification of long-chain acyl-CoAs. Several factors can contribute to this problem.
Potential Causes and Troubleshooting Steps:
-
Analyte Instability: Long-chain acyl-CoAs are susceptible to degradation through hydrolysis, especially in aqueous solutions and at non-optimal pH.[1][2]
-
Solution: Prepare fresh standards for each experiment. Keep stock solutions in an organic solvent (e.g., methanol/water mixture) and store them at -80°C.[3] During sample preparation, work quickly and on ice to minimize degradation.
-
-
Adsorption to Surfaces: These amphipathic molecules can adsorb to plasticware and glass surfaces, leading to inconsistent concentrations.
-
Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Some studies suggest that using glass vials can decrease signal loss and improve sample stability for some CoA species.[2] Silanized glassware can also be an option.
-
-
Inappropriate Calibration Range: The selected concentration range for your standards may not be appropriate for the detector's linear range.
-
Solution: Adjust the concentration range of your calibration standards. Prepare a wider range of standards initially to determine the linear dynamic range of your instrument for this specific analyte.
-
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4][5]
-
Mobile Phase Issues (for LC-MS): Inconsistent mobile phase composition can lead to shifting retention times and variable peak areas.[6][7][8][9]
Summary of Troubleshooting Strategies for Poor Linearity:
| Problem Area | Recommended Action | Rationale |
| Standard Preparation | Prepare fresh standards daily from a stable stock. Use low-adsorption labware. | Minimizes degradation and loss due to adsorption.[2][3] |
| Calibration Range | Test a wider range of concentrations to identify the linear range of the detector. | Ensures the calibration points fall within the instrument's linear response zone. |
| Matrix Effects | Utilize a stable isotope-labeled internal standard or prepare matrix-matched calibrants. | Compensates for ion suppression or enhancement from sample components.[4][5] |
| LC System | Prepare fresh, degassed mobile phase. Check for leaks and ensure pump performance.[7][8] | Maintains consistent chromatographic performance, leading to stable peak areas.[6][9] |
Q2: I am observing low sensitivity and high background noise in my LC-MS/MS analysis of this compound. How can I improve my signal-to-noise ratio?
A2: Low sensitivity and high background can obscure your analyte's signal, making accurate quantification difficult.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Mass Spectrometry Parameters: The ionization and fragmentation parameters may not be optimized for this compound.
-
Solution: Perform a tuning and optimization of the mass spectrometer using a pure standard of your analyte. Optimize parameters such as spray voltage, gas flows, and collision energy for the specific MRM transitions of this compound.
-
-
Contaminated LC System or Solvents: Contaminants in the LC system or solvents can lead to high background noise.[7]
-
Solution: Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly with a strong solvent like isopropanol (B130326) to remove contaminants.[7]
-
-
Sample Purity: The presence of interfering compounds in your sample extract can contribute to background noise.
-
Solution: Improve your sample preparation method. Consider incorporating a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte.[11]
-
-
Inefficient Ionization: The choice of mobile phase pH and additives can significantly impact ionization efficiency.
-
Solution: For acyl-CoAs, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) with a C18 reversed-phase column has been shown to be effective.[11] This can improve peak shape and sensitivity.
-
Q3: My results are not reproducible between different batches of samples. What could be causing this variability?
A3: Lack of reproducibility is a critical issue that can undermine the validity of your results.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variations in the extraction and handling of samples can lead to significant differences in analyte recovery.
-
Solution: Standardize your sample preparation protocol and adhere to it strictly for all samples. The use of an internal standard added at the very beginning of the sample preparation process is crucial to correct for variations in extraction efficiency.
-
-
Analyte Degradation Over Time: If samples are processed in large batches, the samples processed later may have undergone more degradation.
-
Solution: Process samples in smaller, manageable batches. Keep all samples on ice or at 4°C throughout the preparation process. Analyze the samples as soon as possible after preparation.
-
-
Instrument Performance Fluctuation: Changes in the LC-MS system's performance over time can lead to variability.[6]
-
Solution: Run quality control (QC) samples at regular intervals throughout your sample sequence (e.g., at the beginning, middle, and end) to monitor the instrument's performance. The results from the QC samples can be used to assess the validity of the run.
-
-
Column Temperature Variation: Fluctuations in the column temperature can cause shifts in retention time and affect peak shape.[6][9]
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound from Cell Culture
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA not present in the sample, such as heptadecanoyl-CoA).[3]
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
If necessary, perform a solid-phase extraction (SPE) for further cleanup and concentration.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development.
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (or another suitable buffer).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of this compound, and the product ions will be specific fragments (a common neutral loss for acyl-CoAs is 507 Da).[11]
Visualizations
Metabolic Pathway: Beta-Oxidation of a C15:1 Fatty Acid
The following diagram illustrates the metabolic degradation of a C15:1 fatty acid, such as isopentadecenoic acid, which is the precursor to this compound. This pathway shows how the fatty acid is broken down into acetyl-CoA units and a final propionyl-CoA molecule.
Caption: Beta-oxidation pathway for a C15:1 fatty acid.
Experimental Workflow for Quantification
This diagram outlines the logical flow from sample collection to data analysis for the quantification of this compound.
Caption: Experimental workflow for quantifying this compound.
References
- 1. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 2. aocs.org [aocs.org]
- 3. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Peroxisomal Delta(3),Delta(2)-enoyl CoA isomerases and evolution of cytosolic paralogues in embryophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CHEM 351—Biochemistry—Enzymes—5.3.3.8 [biochemistry.prof]
- 9. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific analysis of enoyl-coenzyme A hydratases/isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Identity of Synthesized (E)-isopentadec-2-enoyl-CoA by NMR: A Comparative Guide
For researchers and professionals in drug development engaged in the synthesis of novel fatty acyl-CoA analogs, rigorous structural confirmation is a critical step. This guide provides a comparative framework for confirming the identity of synthesized (E)-isopentadec-2-enoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. While direct comparative standards may be commercially unavailable, a detailed analysis of ¹H and ¹³C NMR data, benchmarked against established chemical shift principles, serves as a robust method for structural verification.
Predicted NMR Spectroscopic Data for this compound
The confirmation of the chemical structure of synthesized this compound relies on the precise assignment of proton (¹H) and carbon (¹³C) NMR signals. The following tables summarize the predicted chemical shifts for the key nuclei in the molecule. These predictions are based on typical chemical shift values for analogous functional groups.[1][2][3][4][5][6] Deviations from these values may occur due to solvent effects and the overall molecular structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 6.8 - 7.2 | dt | Vinyl proton, deshielded by the adjacent carbonyl group. |
| H-3 | 6.0 - 6.4 | dt | Vinyl proton, coupled to H-2 and H-4. |
| H-4 | 2.1 - 2.4 | m | Allylic protons. |
| -(CH₂)n- | 1.2 - 1.6 | m | Methylene protons of the long alkyl chain. |
| -CH(CH₃)₂ | 1.5 - 1.8 | m | Methine proton of the isobutyl group. |
| -CH(CH₃)₂ | 0.8 - 1.0 | d | Methyl protons of the isobutyl group. |
| CoA Protons | Various | Various | Complex signals corresponding to the Coenzyme A moiety. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C=O) | 165 - 175 | Thioester carbonyl carbon. |
| C-2 | 140 - 150 | Vinyl carbon, deshielded by the carbonyl group. |
| C-3 | 125 - 135 | Vinyl carbon. |
| C-4 | 30 - 35 | Allylic carbon. |
| -(CH₂)n- | 25 - 35 | Methylene carbons of the long alkyl chain. |
| -CH(CH₃)₂ | 35 - 45 | Methine carbon of the isobutyl group. |
| -CH(CH₃)₂ | 20 - 25 | Methyl carbons of the isobutyl group. |
| CoA Carbons | Various | Signals corresponding to the Coenzyme A moiety. |
Experimental Protocol: Synthesis and NMR Analysis
A generalized protocol for the synthesis of this compound and its subsequent NMR analysis is outlined below. This protocol is based on standard methods for the synthesis of acyl-CoA compounds.
Part 1: Synthesis of this compound
A common method for the synthesis of long-chain enoyl-CoA is through the activation of the corresponding carboxylic acid.
Materials:
-
(E)-isopentadec-2-enoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar activating agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvent (e.g., THF, DMF)
-
Buffer solution (e.g., potassium bicarbonate)
Procedure:
-
Activation of the Carboxylic Acid: (E)-isopentadec-2-enoic acid is reacted with NHS in the presence of DCC in an anhydrous solvent to form the NHS-ester.
-
Thioesterification: The NHS-ester is then reacted with the Coenzyme A trilithium salt in a buffered aqueous solution.
-
Purification: The resulting this compound is purified using chromatographic techniques, such as reversed-phase HPLC.
-
Lyophilization: The purified product is lyophilized to obtain a stable powder.
Part 2: NMR Spectroscopic Analysis
Materials:
-
Synthesized and purified this compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: A 5-10 mg sample of the lyophilized this compound is dissolved in an appropriate deuterated solvent.
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. Key parameters to note are the chemical shifts, multiplicities, and integration of the signals.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. This will show the chemical shifts of all carbon atoms in the molecule.
-
2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the general workflow from the synthesis of this compound to its structural confirmation by NMR spectroscopy.
Caption: Workflow for the synthesis and NMR confirmation of this compound.
Alternative Methodologies
While chemical synthesis is a primary route for obtaining novel acyl-CoA molecules, enzymatic synthesis can be an alternative approach, particularly for stereospecific products.
Table 3: Comparison of Synthesis Methodologies
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | Corresponding carboxylic acid, Coenzyme A, coupling reagents. | Acyl-CoA synthetase, fatty acid, Coenzyme A, ATP. |
| Stereoselectivity | Dependent on the stereochemistry of the starting carboxylic acid. | Often highly stereospecific. |
| Reaction Conditions | Can involve harsh organic solvents and non-physiological temperatures. | Typically performed in aqueous buffers at physiological pH and temperature. |
| Byproducts | Can generate byproducts from coupling reagents that require removal. | Generally cleaner reactions with fewer byproducts. |
| Scalability | Generally more scalable for larger quantities. | Can be limited by enzyme availability and stability. |
For the synthesis of this compound, an enzymatic approach could involve a trans-2-enoyl-CoA reductase in reverse or a specific acyl-CoA synthetase, though the availability of an enzyme with the desired substrate specificity would need to be investigated.[7]
This guide provides a foundational framework for the synthesis and rigorous identity confirmation of this compound. The combination of detailed NMR analysis and comparison with predicted data offers a high degree of confidence in the structure of the synthesized molecule, a crucial aspect of quality control in research and drug development.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of an LC-MS/MS Method for (E)-isopentadec-2-enoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the precise and accurate quantification of specific long-chain acyl-Coenzyme A (acyl-CoA) species is critical. (E)-isopentadec-2-enoyl-CoA, a C15:1 acyl-CoA, is an important intermediate in fatty acid metabolism. Its accurate measurement is essential for understanding various physiological and pathological processes. This guide provides an objective comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound with alternative analytical techniques. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their studies.
Comparative Analysis of Analytical Methodologies
The quantification of acyl-CoA molecules can be approached through several analytical techniques, each with its own set of advantages and limitations. While LC-MS/MS has become the gold standard for its sensitivity and specificity, other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed.[1] The following table summarizes the key performance characteristics of these methods for the analysis of a long-chain acyl-CoA like this compound.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | GC-MS |
| Specificity | Very High (based on precursor/product ion pairs) | Moderate (risk of co-eluting interferences) | High (requires derivatization) |
| Sensitivity | Very High (femtomole to picomole range)[2] | Low to Moderate (nanomole range) | High (picomole range) |
| Linearity (R²) | >0.995[3] | >0.99 | >0.99 |
| Accuracy (%) | 94.8 - 110.8[4][5] | 90 - 110 | 92 - 108 |
| Precision (RSD%) | Inter-run: 2.6 - 12.2, Intra-run: 1.2 - 4.4[4][5] | < 15 | < 10 |
| Sample Throughput | High (run times as short as 5 min)[1] | Moderate | Low (requires lengthy derivatization)[1] |
| Sample Requirement | Low (can be used for tissue biopsies of 20 mg)[5] | High | Moderate |
| Need for Derivatization | No | No | Yes[1] |
Detailed Experimental Protocol for LC-MS/MS Analysis
This section outlines a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in biological samples.
Sample Preparation (Solid-Phase Extraction - SPE)
A fast and efficient solid-phase extraction method is employed for sample clean-up and concentration of the analyte.[4][6]
-
Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 methanol (B129727)/chloroform/water containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Phase Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C to separate the aqueous-methanolic phase (containing acyl-CoAs) from the organic phase.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the aqueous-methanolic supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile (B52724) in water containing 0.1% ammonium (B1175870) hydroxide.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS System and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1][4][5]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transition for this compound: The precursor ion ([M+H]⁺) would be selected, and a characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) would be monitored.[3][4]
-
Collision Energy and other MS parameters: Optimized by infusing a standard solution of the analyte.
Method Validation Parameters
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
-
Linearity: A calibration curve should be constructed using at least five concentrations, with a correlation coefficient (R²) > 0.995.[3]
-
Accuracy and Precision: Determined by analyzing quality control samples at three different concentrations on three separate days. Accuracy should be within 85-115%, and precision (relative standard deviation, RSD%) should be less than 15%.[4][5]
-
LOD and LOQ: Determined as the concentration with a signal-to-noise ratio of 3 and 10, respectively.[2]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation of the analytical method. The following diagram, generated using Graphviz, illustrates the key steps in the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Comparing the enzymatic activity of enoyl-CoA hydratase with different substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of enoyl-CoA hydratase (ECH) with different substrates. Enoyl-CoA hydratase is a key enzyme in the mitochondrial β-oxidation pathway of fatty acids, catalyzing the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. Understanding the substrate specificity of this enzyme is crucial for research in metabolic diseases, drug development, and biotechnology.
Quantitative Comparison of Enzymatic Activity
The catalytic efficiency of enoyl-CoA hydratase varies with the chain length of its enoyl-CoA substrate. The following table summarizes the kinetic parameters of wild-type R-specific enoyl-CoA hydratase from Aeromonas caviae with a range of substrates, from short-chain to long-chain enoyl-CoAs.
| Substrate | Carbon Chain Length | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Crotonyl-CoA | C4 | 55 ± 4 | 1,230 ± 30 | 2.2 x 10⁷ |
| 2-Hexenoyl-CoA | C6 | 23 ± 2 | 1,150 ± 30 | 5.0 x 10⁷ |
| 2-Octenoyl-CoA | C8 | 13 ± 2 | 1.1 ± 0.1 | 8.5 x 10⁴ |
| 2-Decenoyl-CoA | C10 | 11 ± 1 | 0.44 ± 0.02 | 4.0 x 10⁴ |
| 2-Dodecenoyl-CoA | C12 | 8.0 ± 0.9 | 0.21 ± 0.01 | 2.6 x 10⁴ |
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance resulting from the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
trans-2-Enoyl-CoA substrate stock solution (e.g., Crotonyl-CoA, 2-Octenoyl-CoA)
-
Purified enoyl-CoA hydratase enzyme solution
-
Quartz cuvettes (1.0 cm path length)
-
Spectrophotometer capable of measuring absorbance at 263 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding 895 µl of 50 mM Tris-HCl buffer (pH 8.0).
-
Substrate Addition: Add the trans-2-enoyl-CoA substrate to the reaction mixture to a final concentration of 25 µM. Mix gently by pipetting.
-
Spectrophotometer Setup: Place the cuvette in the spectrophotometer and set the wavelength to 263 nm. Allow the temperature to equilibrate to 30°C.
-
Blank Measurement: Measure the initial absorbance of the reaction mixture without the enzyme to establish a baseline.
-
Initiation of Reaction: Add 5 µl of the enzyme solution to the cuvette to initiate the reaction. Mix quickly and gently.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 263 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enoyl-CoA hydratase activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient for the hydration of the enoyl-CoA double bond at 263 nm is required for this calculation.
Visualizing Key Processes
To better understand the context and workflow of enoyl-CoA hydratase activity, the following diagrams are provided.
A Kinetic Showdown: Enoyl-CoA Isomerase's Performance on Branched vs. Linear Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes is paramount. This guide provides a comparative analysis of enoyl-CoA isomerase's catalytic efficiency on both branched and linear-chain fatty acid substrates, supported by available experimental data. A detailed experimental protocol for assessing enzyme kinetics and a visualization of the enzyme's role in the β-oxidation pathway are also presented.
Enoyl-CoA isomerase is a critical enzyme in the metabolism of unsaturated fatty acids, catalyzing the isomerization of cis- or trans-double bonds in enoyl-CoA intermediates to the trans-2-enoyl-CoA configuration required for the β-oxidation pathway.[1] The efficiency of this isomerization can be influenced by the structure of the acyl-CoA substrate, particularly the presence of branches in the fatty acid chain. This comparison guide delves into the kinetic differences of enoyl-CoA isomerase when acting on these two distinct substrate types.
Data Presentation: A Comparative Look at Kinetic Parameters
Direct comparative studies detailing the kinetic parameters of a single enoyl-CoA isomerase with a wide range of both linear and branched-chain substrates are limited in the readily available literature. However, by collating data from various studies on different isoforms and related enzymes, we can construct a comparative overview. It is important to note that the following data is sourced from multiple studies on different enzymes and conditions and should be interpreted with caution when making direct comparisons.
| Substrate Type | Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Linear | Crotonyl-CoA (C4) | Euglena gracilis (recombinant trans-2-enoyl-CoA reductase) | 68 | - | - | [2] |
| trans-2-Hexenoyl-CoA (C6) | Euglena gracilis (recombinant trans-2-enoyl-CoA reductase) | 91 | - | - | [2] | |
| Various linear trans-2-enoyl-CoAs | Aeromonas caviae (R-specific enoyl-CoA hydratase) | - | - | Log(kcat/Km) varies with chain length | [3] | |
| Branched | Tiglyl-CoA (C5) | Data Not Available | - | - | - | |
| 3-Methylcrotonyl-CoA (C5) | Data Not Available | - | - | - |
Experimental Protocols: Measuring Enoyl-CoA Isomerase Activity
A continuous spectrophotometric assay is a common method for determining the kinetic parameters of enoyl-CoA isomerase. This protocol is a synthesized example based on established methods for similar enzymes.[4][5][6]
Objective: To determine the Michaelis-Menten constants (Km and Vmax) and the catalytic efficiency (kcat/Km) of enoyl-CoA isomerase with various linear and branched-chain enoyl-CoA substrates.
Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA by enoyl-CoA isomerase can be coupled to the subsequent hydration of the 2-enoyl-CoA product by enoyl-CoA hydratase (crotonase). The decrease in absorbance at a specific wavelength due to the hydration of the conjugated double bond of the 2-enoyl-CoA is monitored over time.
Materials:
-
Purified enoyl-CoA isomerase
-
Enoyl-CoA hydratase (crotonase) as the coupling enzyme
-
Linear and branched-chain 3-enoyl-CoA substrates (e.g., cis-3-hexenoyl-CoA, tiglyl-CoA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading in the UV range (e.g., 263 nm for crotonase-catalyzed hydration of many enoyl-CoAs)
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enoyl-CoA substrates in an appropriate buffer. Determine the exact concentration of the stock solutions spectrophotometrically using their known extinction coefficients.
-
Prepare a stock solution of the purified enoyl-CoA isomerase of known concentration.
-
Prepare a stock solution of the coupling enzyme, enoyl-CoA hydratase.
-
-
Assay Setup:
-
In a quartz cuvette, prepare the reaction mixture containing the reaction buffer, a saturating concentration of enoyl-CoA hydratase, and varying concentrations of the enoyl-CoA substrate.
-
The total volume of the reaction mixture should be kept constant for all assays.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a small, fixed amount of the purified enoyl-CoA isomerase to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at the appropriate wavelength (e.g., 263 nm) over time using the spectrophotometer.
-
Record the absorbance readings at regular intervals for a set period, ensuring the initial linear phase of the reaction is captured.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the substrate.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate the turnover number (kcat) from the Vmax value and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]).
-
Calculate the catalytic efficiency as the ratio of kcat to Km.
-
Mandatory Visualization
The following diagrams illustrate the role of enoyl-CoA isomerase in the β-oxidation pathway and a general workflow for its kinetic analysis.
References
- 1. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation [pubmed.ncbi.nlm.nih.gov]
- 2. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEM 351—Biochemistry—Enzymes—5.3.3.8 [biochemistry.prof]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Long-Chain Acyl-CoA Dehydrogenase with a Focus on (E)-isopentadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Long-Chain Acyl-CoA Dehydrogenase (LCAD)
Long-chain acyl-CoA dehydrogenase is a key mitochondrial flavoenzyme that catalyzes the initial α,β-dehydrogenation step in the β-oxidation of fatty acyl-CoAs. This reaction introduces a trans-double bond between the C2 (α) and C3 (β) positions of the acyl-CoA thioester. Human LCAD exhibits broad specificity, acting on a variety of long-chain, unsaturated, and branched-chain fatty acyl-CoAs. Its ability to metabolize bulky substrates distinguishes it from other acyl-CoA dehydrogenases like medium-chain acyl-CoA dehydrogenase (MCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD).
Comparative Analysis of Substrate Specificity
While direct experimental data for the kinetic parameters of human LCAD with (E)-isopentadec-2-enoyl-CoA is unavailable, we can infer its potential as a substrate by examining the enzyme's activity with structurally similar molecules. This compound is a 15-carbon fatty acyl-CoA with a methyl branch at the 14-position and a double bond at the C2 position.
Studies have shown that human LCAD is active towards branched-chain fatty acyl-CoAs. For instance, ACAD10, an enzyme with a similar expression pattern to LCAD, demonstrates activity with R and S, 2-methyl-C15-CoA. More directly, purified human LCAD has been shown to be specific for the S-enantiomer of 2-methyl-branched chain acyl-CoAs and exhibits comparable specific activity with S-2-methylpentadecanoyl-CoA (a 16-carbon branched-chain substrate) and palmitoyl-CoA (a straight C16:0 substrate).[1] This strongly suggests that the methyl branch in this compound would be accommodated within the active site of LCAD.
The following table summarizes the kinetic parameters of human and pig kidney LCAD with various straight-chain acyl-CoA substrates, providing a baseline for comparison.
Data Presentation: Kinetic Parameters of LCAD with Various Acyl-CoA Substrates
| Substrate (Acyl-CoA) | Human LCAD Vmax (min⁻¹) | Human LCAD Km (µM) | Human LCAD Vmax/Km (min⁻¹µM⁻¹) | Pig Kidney LCAD Vmax (min⁻¹) | Pig Kidney LCAD Km (µM) | Pig Kidney LCAD Vmax/Km (min⁻¹µM⁻¹) |
| Octanoyl-CoA (C8:0) | 260 ± 15 | 2.9 ± 0.3 | 90 | 290 ± 20 | 0.6 ± 0.1 | 483 |
| Decanoyl-CoA (C10:0) | 500 ± 30 | 3.5 ± 0.4 | 143 | 550 ± 40 | 0.8 ± 0.1 | 688 |
| Dodecanoyl-CoA (C12:0) | 650 ± 50 | 4.5 ± 0.5 | 144 | 700 ± 60 | 1.0 ± 0.2 | 700 |
| Tetradecanoyl-CoA (C14:0) | 550 ± 40 | 5.0 ± 0.6 | 110 | 600 ± 50 | 1.2 ± 0.2 | 500 |
| Hexadecanoyl-CoA (C16:0) | 300 ± 20 | 6.0 ± 0.7 | 50 | 350 ± 30 | 1.5 ± 0.3 | 233 |
| Octadecanoyl-CoA (C18:0) | 100 ± 10 | 7.0 ± 0.8 | 14 | 120 ± 15 | 1.8 ± 0.4 | 67 |
Data adapted from Kieweg et al., Eur. J. Biochem. 246, 548-555 (1997).
The data indicates that human LCAD has optimal activity with C12-CoA and C14-CoA substrates. The catalytic efficiency (Vmax/Km) decreases with both shorter and longer chain lengths. Based on this trend and the demonstrated activity with a C16 branched-chain substrate, it is highly probable that this compound (a C15 branched-chain substrate) would be a viable substrate for human LCAD, with kinetic parameters likely falling within the range of C14-CoA and C16-CoA.
Experimental Protocols
The determination of LCAD kinetic parameters typically involves one of two primary assay methods:
Ferricenium Hexafluorophosphate (B91526) Assay (Spectrophotometric)
This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by LCAD.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.6), the enzyme (10-25 nM human LCAD), and ferricenium hexafluorophosphate (200-300 µM).
-
Initiation: Start the reaction by adding the acyl-CoA substrate to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium ion.
-
Calculation: The rate of the reaction is calculated from the change in absorbance over time using the extinction coefficient of ferricenium hexafluorophosphate. Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the gold standard for measuring acyl-CoA dehydrogenase activity as it uses the natural electron acceptor, ETF.[2][3]
Methodology:
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[2] This is typically achieved by a combination of enzymatic oxygen scavenging (glucose oxidase and catalase) and physical deoxygenation (alternating vacuum and argon gas cycles).[2]
-
Reaction Mixture: The reaction mixture includes a suitable buffer, recombinant pig ETF, the acyl-CoA dehydrogenase, and the oxygen scavenging system.
-
Initiation: The reaction is initiated by the addition of the acyl-CoA substrate.
-
Measurement: The decrease in ETF fluorescence is monitored (excitation ~340-375 nm, emission ~485-496 nm) as it accepts electrons from the acyl-CoA dehydrogenase.
-
Calculation: The rate of the reaction is determined from the rate of fluorescence decrease. Kinetic parameters are obtained by measuring rates at different substrate concentrations. A microplate format for this assay has also been developed for higher throughput.[2]
Mandatory Visualizations
Caption: Experimental workflow for determining LCAD kinetic parameters.
Caption: The α,β-dehydrogenation reaction catalyzed by LCAD.
References
- 1. Human long chain, very long chain and medium chain acyl-CoA dehydrogenases are specific for the S-enantiomer of 2- methylpentadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Anti-Acyl-CoA Binding Protein (ACBP) Antibodies with (E)-isopentadec-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting Acyl-CoA Binding Proteins (ACBPs) with (E)-isopentadec-2-enoyl-CoA. Direct experimental data on the cross-reactivity of anti-ACBP antibodies with this specific acyl-CoA ester is not currently available in the public domain. Therefore, this document focuses on providing a framework for assessing potential cross-reactivity based on the known binding specificities of various ACBPs for different acyl-CoA esters. Furthermore, it details the experimental protocols necessary to empirically determine antibody cross-reactivity.
Introduction to Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA-binding proteins are small, highly conserved intracellular proteins that play a crucial role in the transport and pool formation of medium- and long-chain acyl-CoA esters.[1][2] These proteins, also known as diazepam binding inhibitors (DBIs), are essential for a variety of cellular processes, including lipid metabolism, gene regulation, and membrane trafficking.[1][3] The ACBP family of proteins all contain a highly conserved acyl-CoA-binding domain which is responsible for their high-affinity binding to acyl-CoA esters.[3]
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also recognizes and binds to other, structurally similar molecules.[4] In the context of anti-ACBP antibodies, which are generated against the ACBP protein, cross-reactivity could potentially occur with the acyl-CoA ligands that bind to the protein's active site, especially if the antibody's epitope is within or near this binding pocket. However, it is more common for cross-reactivity to be assessed against other protein family members.
Given the lack of direct data for this compound, we will infer potential cross-reactivity by examining the binding affinity of various ACBPs for a range of acyl-CoA esters. High-affinity binding of a particular acyl-CoA ester to an ACBP might suggest that an antibody targeting the ligand-binding pocket of that ACBP could potentially interact with that acyl-CoA. This remains a hypothesis that requires experimental validation.
Comparative Analysis of ACBP Ligand Binding Affinities
The following tables summarize the known binding affinities of various ACBP orthologs and paralogs for different acyl-CoA esters. This data can serve as a preliminary guide to understanding which types of acyl-CoA molecules are likely to be present in the binding pocket of a specific ACBP, and thus could be potential cross-reactants for certain anti-ACBP antibodies. ACBPs generally exhibit a high affinity for C12-C22 acyl-CoA esters.[3]
Table 1: Binding Affinities of Mammalian ACBPs for Various Acyl-CoA Esters
| ACBP Ortholog | Ligand (Acyl-CoA Ester) | Dissociation Constant (Kd) | Method | Reference |
| Bovine ACBP | Palmitoyl-CoA (C16:0) | ~0.3 µM | Isothermal Titration Calorimetry | [5] |
| Bovine ACBP | Oleoyl-CoA (C18:1) | ~0.4 µM | Isothermal Titration Calorimetry | [5] |
| Rat ACBP | Palmitoyl-CoA (C16:0) | High Affinity | Lipidex 1000 Assay | [6][7] |
| Rat ACBP | Oleoyl-CoA (C18:1) | High Affinity | Lipidex 1000 Assay | [6][7] |
Table 2: Binding Affinities of Plant ACBPs for Various Acyl-CoA Esters
| ACBP Ortholog/Paralog | Ligand (Acyl-CoA Ester) | Dissociation Constant (Kd) | Method | Reference |
| Arabidopsis thaliana ACBP1 | Linoleoyl-CoA (C18:2) | High Affinity | Not Specified | [5] |
| Arabidopsis thaliana ACBP1 | Linolenoyl-CoA (C18:3) | High Affinity | Not Specified | [5] |
| Arabidopsis thaliana ACBP (rAthACBP) | Various Acyl-CoA Esters | Binds and Protects from Hydrolysis | Not Specified | [8] |
| Brassica napus ACBP | Various Acyl-CoA Esters | Binds | Western Blotting | [8] |
Note: The term "High Affinity" is used where specific Kd values were not provided in the cited literature. The binding affinity is dependent on the length of the acyl chain, with a preference for acyl-CoA esters with 14-22 carbon atoms.[9] The number of double bonds in the acyl chain does not appear to significantly affect binding affinity.[9]
Experimental Protocols for Determining Antibody Cross-Reactivity
To definitively assess the cross-reactivity of an anti-ACBP antibody with this compound, direct experimental validation is necessary. Below are detailed protocols for commonly used methods.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a highly sensitive and quantitative method to determine the specificity of an antibody.
Principle: The ability of this compound to inhibit the binding of the anti-ACBP antibody to its target protein (ACBP) is measured.
Protocol:
-
Coating: Coat a 96-well microtiter plate with recombinant ACBP (the immunogen for the antibody) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the competitor ligand, this compound, in a suitable assay buffer. Also, prepare a constant, predetermined concentration of the primary anti-ACBP antibody. Mix the antibody with each dilution of the competitor and incubate for 30 minutes to 1 hour at room temperature to allow for binding.
-
Incubation: Add the antibody-competitor mixtures to the ACBP-coated wells. Incubate for 1-2 hours at room temperature. Include a control with the antibody only (no competitor).
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) at the recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP). Allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Plot the absorbance against the concentration of the competitor. A decrease in signal with increasing competitor concentration indicates cross-reactivity. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify the cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.
Principle: The change in the refractive index at the surface of a sensor chip upon binding of the analyte (antibody) to the immobilized ligand (ACBP) is measured. The potential cross-reacting molecule is then introduced to compete for binding.
Protocol:
-
Chip Preparation: Immobilize recombinant ACBP onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the anti-ACBP antibody over the ACBP-coated surface to determine the binding kinetics and affinity of the primary interaction.
-
Regeneration: Regenerate the sensor surface between each antibody injection using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).
-
Competition Assay:
-
Inject a constant concentration of the anti-ACBP antibody mixed with varying concentrations of this compound over the ACBP-coated surface.
-
Alternatively, first inject the anti-ACBP antibody to allow binding to the immobilized ACBP, followed by an injection of this compound to observe any displacement.
-
-
Data Analysis: Analyze the sensorgrams to determine the effect of this compound on the binding of the antibody to ACBP. A reduction in the binding response or an increase in the dissociation rate in the presence of the acyl-CoA ester would indicate cross-reactivity.
Western Blotting (Immunoblotting)
While less quantitative than ELISA or SPR for cross-reactivity, Western blotting can provide a qualitative assessment.
Principle: The ability of this compound to interfere with the detection of ACBP by the antibody in a mixture of proteins separated by size.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express ACBP.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ACBP antibody that has been pre-incubated with or without a high concentration of this compound.
-
Washing: Wash the membrane thoroughly.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Washing: Wash the membrane thoroughly.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the band intensity for ACBP in the presence and absence of this compound. A significant reduction in band intensity in the presence of the acyl-CoA ester would suggest cross-reactivity.
Mandatory Visualizations
Logical Workflow for Assessing Antibody Cross-Reactivity
Caption: A logical workflow for the assessment of antibody cross-reactivity.
Signaling Pathway: ACBP-Mediated Acyl-CoA Trafficking
Caption: Simplified diagram of ACBP's role in intracellular acyl-CoA trafficking.
Conclusion
While direct evidence for the cross-reactivity of anti-ACBP antibodies with this compound is lacking, this guide provides a comprehensive framework for researchers to address this question. By understanding the known ligand-binding preferences of different ACBPs and by employing the detailed experimental protocols provided, scientists can rigorously assess the specificity of their anti-ACBP antibodies. This is a critical step in ensuring the validity and reproducibility of experimental results in research and drug development. The provided workflows and diagrams serve as visual aids to conceptualize the necessary steps and the biological context of ACBP function.
References
- 1. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Understanding the Acyl-CoA-Binding Protein in Plants, Mammals, Yeast, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 6. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of an acyl-CoA-binding protein from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (E)-isopentadec-2-enoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-isopentadec-2-enoyl-CoA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
A risk assessment is crucial for determining the appropriate level of PPE.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[1][3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1][3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood if creating aerosols or handling powders. | Minimizes inhalation risk.[4] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures:
-
Preparation : Before handling, ensure that all necessary PPE is worn correctly. Prepare the workspace by cleaning the area and ensuring all required equipment is within reach.
-
Aliquotting and Transfer : Whenever possible, work with small quantities in a well-ventilated area or a fume hood to minimize exposure.[4] Use appropriate tools like pipettes for transferring solutions.[4]
-
Avoid Contamination : Do not return unused chemicals to their original container to prevent contamination.[4]
-
Spill Management : In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Storage Protocol: Lipids and their derivatives, such as acyl-CoAs, are often sensitive to degradation.[5] Proper storage is essential to maintain their stability.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Minimizes chemical degradation and microbial growth.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the unsaturated fatty acyl chain.[5] |
| Container | Use glass vials with Teflon-lined caps. | Avoids leaching of impurities from plastic containers.[5] |
| Light | Protect from light. | Prevents light-induced degradation. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed container.
-
Waste Segregation : Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.
-
Disposal Route : The waste should be disposed of through your institution's chemical waste program. Do not pour down the drain or discard in regular trash.[3]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
